TP0427736 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPLYNIVZJPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TP0427736 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively modulates the canonical TGF-β/Smad signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical data, experimental protocols, and the underlying signaling pathways. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of androgenic alopecia.
Core Mechanism of Action: Inhibition of ALK5 Kinase
This compound exerts its biological effects through the direct inhibition of the serine/threonine kinase activity of ALK5. ALK5 is the primary type I receptor for TGF-β and is responsible for transducing the TGF-β signal across the cell membrane. Upon binding of TGF-β to its type II receptor (TGF-βRII), TGF-βRII recruits and phosphorylates ALK5. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of Smad2 and Smad3. This blockade of Smad phosphorylation is the central event in the mechanism of action of this compound, leading to the downstream inhibition of TGF-β-mediated cellular responses.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of TP0427736
| Target | Assay Type | IC50 Value (nM) | Source |
| ALK5 | Kinase Activity Assay | 2.72 | [1][2] |
| ALK3 (BMPR1A) | Kinase Activity Assay | 836 | [1][2] |
| Smad2/3 Phosphorylation | Cell-Based Assay (A549 cells) | 8.68 | [1][2] |
Note: The data demonstrates the high selectivity of TP0427736 for ALK5 over ALK3, another member of the TGF-β type I receptor family.
Signaling Pathway
The mechanism of action of this compound is best understood in the context of the canonical TGF-β/Smad signaling pathway. The following diagram illustrates this pathway and the point of intervention by TP0427736.
References
TP0427736 Hydrochloride: A Technical Guide to a Potent ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β). Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a variety of pathologies, including fibrosis and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.
Introduction to ALK5 and the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the type I receptor, ALK5.[1][2] Activated ALK5 then propagates the signal downstream through both canonical and non-canonical pathways.
Canonical Pathway: The primary downstream effectors of ALK5 are the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][2] Upon phosphorylation by ALK5, SMAD2 and SMAD3 form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of TGF-β target genes.[1][2]
Non-Canonical Pathways: ALK5 can also activate other signaling pathways independently of SMADs, including various mitogen-activated protein kinase (MAPK) pathways such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2] This non-canonical signaling adds another layer of complexity to the cellular responses mediated by TGF-β.
This compound: A Selective ALK5 Inhibitor
This compound, with the chemical name 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole hydrochloride, is a novel and potent inhibitor of ALK5 kinase activity.[3][4] Its inhibitory action is significantly more potent for ALK5 compared to other kinases, such as ALK3, highlighting its selectivity.[3][4] By blocking the kinase activity of ALK5, this compound effectively inhibits the phosphorylation of SMAD2/3, thereby attenuating the downstream TGF-β signaling cascade.[3][4]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| ALK5 | Kinase Activity Assay | 2.72 | [3][4] |
| ALK3 | Kinase Activity Assay | 836 | [3][4] |
Table 1: Biochemical Inhibitory Activity of this compound.
| Cell Line | Assay Type | Stimulus | IC50 (nM) | Reference |
| A549 | Smad2/3 Phosphorylation | TGF-β1 | 8.68 | [3][4] |
Table 2: Cellular Inhibitory Activity of this compound.
Chemical Properties
| Property | Value |
| Chemical Formula | C14H11ClN4S2 |
| Molecular Weight | 334.85 g/mol |
| CAS Number | 2459963-17-6 |
| Appearance | Light yellow to yellow solid |
| Solubility | DMSO: ~2 mg/mL (heated) H₂O: ~3.33 mg/mL (heated) |
Table 3: Chemical Properties of this compound.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro ALK5 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of this compound on ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated substrate peptide (e.g., a generic kinase substrate or a specific SMAD-derived peptide)
-
This compound
-
Streptavidin-coated 96-well plates
-
Anti-phospho-substrate antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a microtiter plate.
-
Add the ALK5 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an EDTA solution.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate multiple times with wash buffer.
-
Add the anti-phospho-substrate antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the detection substrate and incubate until sufficient color development.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Cellular Smad2/3 Phosphorylation Assay (ELISA-based)
This assay measures the ability of this compound to inhibit TGF-β1-induced phosphorylation of Smad2/3 in a cellular context.
Materials:
-
A549 cells (or other TGF-β responsive cell line)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated anti-Smad2/3 antibody
-
Streptavidin-coated 96-well plates
-
Rabbit anti-phosphoserine antibody
-
Europium-labeled anti-rabbit IgG antibody
-
DELFIA Enhancement solution
-
Fluorescence plate reader
Procedure:
-
Seed A549 cells in 96-well plates and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.[4]
-
Stimulate the cells with 1 ng/mL TGF-β1 for 1 hour.[4]
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Mix the cell lysates with the biotinylated anti-Smad2/3 antibody.
-
Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours.[4]
-
Wash the plate and add the rabbit anti-phosphoserine antibody, followed by incubation.
-
Wash the plate and add the Eu-labeled anti-rabbit IgG antibody, followed by incubation.
-
Wash the plate and add DELFIA Enhancement solution.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Determine the IC₅₀ value by analyzing the concentration-response curves.[4]
In Vivo Mouse Model of Androgenic Alopecia
This model is used to evaluate the in vivo efficacy of topically applied this compound on hair follicle cycling.
Materials:
-
C57BL/6 mice (female, 7-8 weeks old)
-
Depilatory wax
-
This compound formulated in a suitable vehicle for topical application (e.g., a lotion or solution)
-
Vehicle control
-
Testosterone solution (for AGA model)
-
Biopsy tools
-
Histology reagents (formalin, paraffin, etc.)
-
Microscope
Procedure:
-
Synchronize the hair cycle of the mice by depilating the dorsal skin with wax. This induces the anagen (growth) phase.
-
For an androgenic alopecia model, topically apply a testosterone solution to the depilated area daily.
-
Beginning at a specific day post-depilation (e.g., day 10), topically apply the this compound formulation or vehicle control to the depilated area daily.
-
After a set treatment period, euthanize the mice and collect skin biopsies from the treated areas.
-
Fix the skin samples in formalin, embed in paraffin, and prepare histological sections.
-
Stain the sections (e.g., with Hematoxylin and Eosin) and analyze them under a microscope.
-
Quantify the ratio of hair follicles in the anagen and catagen phases to assess the effect of the treatment on hair cycle progression.
TGF-β-Induced Growth Inhibition of Human Outer Root Sheath (HORS) Cells
This assay assesses the ability of this compound to rescue HORS cells from the growth-inhibitory effects of TGF-β.
Materials:
-
Human Outer Root Sheath (HORS) cells
-
Appropriate cell culture medium for HORS cells
-
Recombinant human TGF-β1 or TGF-β2
-
This compound
-
Cell proliferation assay reagent (e.g., MTS or BrdU)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HORS cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound in the presence or absence of a fixed concentration of TGF-β1 or TGF-β2.
-
Incubate the cells for a period sufficient to observe growth inhibition (e.g., 48-72 hours).
-
Assess cell viability and proliferation using a standard method:
-
MTS Assay: Add MTS reagent to each well, incubate for 1-4 hours, and measure the absorbance at 490 nm.[6][7]
-
BrdU Assay: Add BrdU to the culture medium for the final few hours of incubation. Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA format.[8][9]
-
-
Calculate the percentage of growth inhibition by TGF-β and the rescue effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the core signaling pathway and a typical experimental workflow for evaluating this compound.
Canonical and non-canonical TGF-β/ALK5 signaling pathway.
Workflow for evaluating this compound.
Representative Synthesis of the Core Scaffold
While a specific, detailed synthesis of this compound is not publicly available, a representative synthesis of the core 6-(1H-imidazol-5-yl)-1,3-benzothiazole scaffold can be proposed based on established synthetic methodologies for similar heterocyclic compounds.
Representative synthesis of the core scaffold.
Conclusion
This compound is a highly potent and selective inhibitor of ALK5, demonstrating significant activity in both biochemical and cellular assays. Its ability to modulate the TGF-β signaling pathway makes it a valuable research tool for investigating the roles of this pathway in various physiological and pathological processes. Furthermore, its efficacy in preclinical models of androgenic alopecia suggests potential therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals working with or interested in the therapeutic potential of ALK5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-Depth Technical Guide to TP0427736 Hydrochloride: A Potent and Selective ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 hydrochloride is a potent and highly selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor. By targeting ALK5, this compound effectively modulates the TGF-β signaling pathway, which is implicated in a variety of cellular processes, including growth, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its mechanism of action, key experimental data, and relevant protocols to facilitate further research and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the active free base, TP0427736. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole hydrochloride |
| CAS Number | 2459963-17-6 |
| Molecular Formula | C₁₄H₁₁ClN₄S₂ |
| Molecular Weight | 334.85 g/mol |
| SMILES String | Cl.N1=CSC=2C=C(C=CC12)C=3NC=NC3C4=NC(=CS4)C |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK5. ALK5 is a critical transmembrane serine/threonine kinase that, upon binding of its ligand TGF-β, forms a complex with the TGF-β type II receptor (TGFβRII). This complex then phosphorylates and activates the downstream signaling molecules Smad2 and Smad3. The phosphorylated Smad2/3 proteins form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
By inhibiting the catalytic activity of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade. This targeted inhibition makes this compound a valuable tool for studying the roles of the TGF-β pathway in various physiological and pathological conditions.
Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.
Biological Activity and Efficacy
This compound has demonstrated potent and selective inhibitory activity in various in vitro and in vivo models.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified through kinase inhibition assays.
| Target Kinase | IC₅₀ (nM) |
| ALK5 | 2.72 |
| ALK3 | 836 |
Table 1: In vitro kinase inhibitory activity of TP0427736.
The data clearly indicates that TP0427736 is a highly potent inhibitor of ALK5, with over 300-fold selectivity against the closely related kinase ALK3.
Furthermore, in cell-based assays using A549 human lung carcinoma cells, this compound effectively inhibits the TGF-β1-induced phosphorylation of Smad2/3 with an IC₅₀ of 8.68 nM.
In Vivo Efficacy in a Model of Androgenic Alopecia
The TGF-β signaling pathway is known to play a role in the hair growth cycle. Specifically, TGF-β is considered a catagen-inducing factor, promoting the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. In androgenic alopecia, androgens are thought to upregulate TGF-β, leading to premature entry into the catagen phase and hair follicle miniaturization.
In vivo studies using a mouse model of androgenic alopecia have shown that topical application of TP0427736 can prolong the anagen phase of the hair cycle, suggesting its potential as a therapeutic agent for this condition.
Experimental Protocols
To facilitate further research, this section provides an overview of key experimental methodologies.
ALK5 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by ALK5.
Figure 2: General workflow for an ALK5 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., kinase buffer with a low percentage of DMSO).
-
Kinase Reaction: In a microplate, combine the recombinant active ALK5 enzyme with the diluted this compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP and a biotinylated substrate peptide.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated substrate. Add a Europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: After incubation and washing steps, measure the time-resolved fluorescence. The signal intensity is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the signal intensity against the concentration of this compound to determine the IC₅₀ value.
Inhibition of Smad2/3 Phosphorylation in A549 Cells
This cell-based assay assesses the ability of TP0427736 to inhibit the TGF-β1-induced phosphorylation of Smad2/3 in a cellular context.
Methodology:
-
Cell Culture: Culture A549 cells in appropriate medium until they reach a suitable confluency.
-
Serum Starvation: Serum-starve the cells for a defined period (e.g., 16-24 hours) to reduce basal signaling.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad2/3 phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification of Phospho-Smad2/3: The levels of phosphorylated Smad2/3 and total Smad2/3 can be quantified using various methods, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-Smad2/3 and total Smad2/3.
-
ELISA: Use a sandwich ELISA kit specifically designed to quantify phosphorylated Smad2/3.
-
-
Data Analysis: Normalize the phosphorylated Smad2/3 signal to the total Smad2/3 signal. Plot the normalized signal against the concentration of this compound to determine the IC₅₀ value.
In Vivo Mouse Model of Androgenic Alopecia
This model is used to evaluate the effect of TP0427736 on hair growth in vivo.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6) at a specific age.
-
Hair Cycle Synchronization: Synchronize the hair cycle of the dorsal skin by depilation (e.g., waxing or shaving). This induces a new anagen phase.
-
Androgen Treatment (Optional): To mimic androgenic alopecia, mice can be treated with androgens like testosterone or dihydrotestosterone to accelerate the transition to the catagen phase.
-
Topical Application of TP0427736: Prepare a topical formulation of this compound and apply it daily to the depilated dorsal skin. A vehicle control group should be included.
-
Evaluation of Hair Growth: Monitor hair growth over a period of several weeks. This can be assessed by:
-
Visual Observation and Scoring: Photograph the dorsal skin at regular intervals and score the extent of hair regrowth.
-
Histological Analysis: At the end of the study, collect skin biopsies for histological examination. Analyze the number and stage of hair follicles (anagen, catagen, telogen).
-
-
Data Analysis: Compare the hair growth parameters between the TP0427736-treated group and the vehicle control group.
Pharmacokinetics and Safety
Comprehensive pharmacokinetic and toxicology data for this compound are not extensively available in the public domain and would typically be generated during formal preclinical development programs. Key parameters to be evaluated would include:
-
Absorption: Bioavailability and rate of absorption after different routes of administration.
-
Distribution: Tissue distribution and plasma protein binding.
-
Metabolism: Identification of major metabolic pathways and metabolites.
-
Excretion: Routes and rates of elimination.
-
Safety and Toxicology: Acute and chronic toxicity studies in relevant animal models to determine the safety profile and identify any potential adverse effects.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the TGF-β/ALK5 signaling pathway. Its demonstrated efficacy in preclinical models of androgenic alopecia highlights its potential for further therapeutic development. The information and protocols provided in this guide are intended to support the scientific community in advancing our understanding of ALK5 inhibition and its potential clinical applications.
TP0427736 Hydrochloride: A Technical Guide to its Inhibition of Smad2/3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of TP0427736 hydrochloride, with a specific focus on its role as a potent inhibitor of Smad2/3 phosphorylation. This document details the compound's interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for assessing its efficacy.
Core Mechanism of Action: Inhibition of ALK5
This compound is a potent and selective inhibitor of the Activin-like kinase 5 (ALK5), also known as the TGF-β type I receptor (TGFβRI).[1][2][3][4][5] ALK5 is a serine/threonine kinase receptor that plays a crucial role in the canonical TGF-β signaling pathway.[6][7] The binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates the downstream signal by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[6][8]
This compound exerts its inhibitory effect by targeting the kinase activity of ALK5.[1][5] By blocking the catalytic function of ALK5, the compound prevents the subsequent phosphorylation of Smad2 and Smad3. This disruption of a key signaling event effectively halts the downstream cascade, including the formation of the Smad2/3-Smad4 complex, its translocation to the nucleus, and the subsequent regulation of target gene transcription.[7][8]
Quantitative Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) that demonstrate its efficacy in targeting ALK5 and inhibiting Smad2/3 phosphorylation.
| Target | Assay Type | IC50 Value | Cell Line | Reference |
| ALK5 Kinase Activity | Cell-free kinase assay | 2.72 nM | - | [1][2][3][5] |
| ALK3 Kinase Activity | Cell-free kinase assay | 836 nM | - | [1][2][3] |
| Process | Assay Type | IC50 Value | Cell Line | Inducer | Reference |
| Smad2/3 Phosphorylation | ELISA | 8.68 nM | A549 | TGF-β1 | [1][2][3] |
As indicated, this compound is over 300-fold more selective for ALK5 than for ALK3.[1][2][3]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental assessment of this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on Smad2/3 phosphorylation.
ELISA for Smad2/3 Phosphorylation Inhibition in A549 Cells
This protocol is adapted from methodologies used to determine the IC50 value of this compound.[1]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with phosphatase and protease inhibitors
-
Biotinylated anti-Smad2/3 antibody
-
Streptavidin-coated 96-well plates
-
Rabbit anti-phosphoserine antibody
-
Europium-labeled anti-rabbit IgG antibody
-
DELFIA Enhancement solution
-
Multi-label plate reader capable of time-resolved fluorescence
Procedure:
-
Cell Culture: Culture A549 cells in appropriate medium in a 37°C incubator with 5% CO2. Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. As a control, prepare a vehicle-only solution with DMSO. Pre-treat the cells with the various concentrations of TP0427736 or DMSO for 2 hours.
-
TGF-β1 Stimulation: Add 1 ng/mL of TGF-β1 to each well (except for unstimulated controls) and incubate for 1 hour at 37°C to induce Smad2/3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
ELISA: a. Mix the cell lysates with a biotinylated anti-Smad2/3 antibody. b. Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours to capture total Smad2/3. c. Wash the wells and add a rabbit anti-phosphoserine antibody. Incubate to allow binding to phosphorylated Smad2/3. d. After another wash, add a Europium-labeled anti-rabbit IgG antibody and incubate. e. Following a final wash, add DELFIA Enhancement solution.
-
Data Acquisition and Analysis: Measure the time-resolved fluorescence using a multi-label plate reader. The intensity of the fluorescence is proportional to the amount of phosphorylated Smad2/3. Plot the fluorescence signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Western Blotting for Phospho-Smad2/3
Western blotting is a widely used technique to qualitatively and semi-quantitatively assess protein phosphorylation.
Materials:
-
Cells of interest (e.g., A549, HaCaT, HepG2)
-
This compound
-
Recombinant Human TGF-β1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH). An antibody for total Smad2/3 is also recommended.
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Plate cells and grow to 80-90% confluency. b. Serum-starve the cells for 18-22 hours if necessary. c. Pre-treat cells with this compound or vehicle for the desired time (e.g., 2 hours). d. Stimulate with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes. e. Wash cells with ice-cold PBS and scrape into lysis buffer. f. Sonicate the lysates briefly to ensure recovery of nuclear proteins. g. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate. b. Normalize the protein concentrations and add Laemmli buffer. c. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-Smad2/3 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate. b. Capture the signal using an imaging system. c. The intensity of the bands corresponding to phospho-Smad2/3 can be quantified using densitometry software and normalized to a loading control.
Conclusion
This compound is a highly potent and selective inhibitor of ALK5, a key receptor in the TGF-β signaling pathway. Its mechanism of action involves the direct inhibition of ALK5 kinase activity, leading to a significant reduction in the phosphorylation of its downstream effectors, Smad2 and Smad3. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of targeting the TGF-β/Smad pathway.
References
- 1. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
In Vitro Effects of TP0427736 Hydrochloride on Hair Follicle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of TP0427736 hydrochloride, a potent and selective inhibitor of ALK5 (TGF-β type I receptor), on hair follicle cells. The information is compiled from publicly available scientific literature and is intended to inform research and development efforts in the field of hair growth therapeutics.
Core Mechanism of Action
This compound targets the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key regulator of the hair follicle cycle. Specifically, androgens can increase the production of TGF-β in dermal papilla cells, which in turn inhibits the proliferation of hair follicle epithelial cells and promotes the transition from the anagen (growth) phase to the catagen (regression) phase.[1]
TP0427736 acts as a potent inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, TP0427736 blocks the downstream signaling cascade, including the phosphorylation of Smad2/3 proteins.[1] This inhibition alleviates the negative regulatory effects of TGF-β on hair follicle cells, thereby promoting their proliferation and potentially extending the anagen phase of the hair cycle.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity vs. ALK3 |
| ALK5 | 2.72 | ~300-fold |
| ALK3 | 836 | - |
Data sourced from Naruse et al. (2017).[1]
Table 2: Inhibition of TGF-β1 Induced Smad2/3 Phosphorylation
| Cell Line | Inhibitory Concentration (IC₅₀) |
| A549 (Human lung carcinoma) | 8.68 nM |
Data sourced from a study on the effects of TP0427736.[1]
Note: While it has been reported that TP0427736 decreases TGF-β-induced growth inhibition in human outer root sheath cells, specific concentration-response data from this cell line is not available in the reviewed literature.[1]
Experimental Protocols
Detailed experimental protocols for the key in vitro assays are outlined below. These are generalized procedures based on standard laboratory techniques and the available information.
ALK5 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of TP0427736 to inhibit the enzymatic activity of ALK5.
Methodology:
-
Coating: A microplate is coated with a substrate for ALK5, such as a recombinant GST-Smad2 fusion protein.
-
Enzyme Addition: Recombinant active ALK5 enzyme is added to the wells.
-
Inhibitor and ATP Addition: this compound is added at various concentrations, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: The plate is incubated to allow the phosphorylation of the substrate by ALK5.
-
Detection: The wells are washed, and a horseradish peroxidase (HRP)-conjugated antibody specific for the phosphorylated form of the substrate is added.
-
Signal Generation: After another wash step, a chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition at each concentration of TP0427736 is calculated, and the IC₅₀ value is determined.
Inhibition of TGF-β-induced Smad2/3 Phosphorylation (Cell-based ELISA)
This assay measures the ability of TP0427736 to block the TGF-β-induced phosphorylation of Smad2/3 in a cellular context.
Methodology:
-
Cell Culture: Human outer root sheath cells or A549 cells are cultured in appropriate media and seeded into microplates.[1]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: TGF-β1 is added to the wells to induce Smad2/3 phosphorylation.
-
Lysis: After incubation, the cells are lysed to release intracellular proteins.
-
ELISA: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody for total Smad2/3. A detection antibody specific for the phosphorylated forms of Smad2 and Smad3 is then added, followed by an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: A chromogenic substrate is added, and the absorbance is measured. The IC₅₀ value for the inhibition of Smad2/3 phosphorylation is then calculated.
TGF-β-induced Growth Inhibition Assay
This assay assesses the ability of TP0427736 to rescue hair follicle cells from the growth-inhibitory effects of TGF-β.
Methodology:
-
Cell Seeding: Human outer root sheath cells are seeded at a specific density in a multi-well plate.
-
Treatment: The cells are treated with varying concentrations of this compound.
-
Induction of Growth Inhibition: TGF-β is added to the culture medium to inhibit cell proliferation. Control wells without TGF-β and/or TP0427736 are also included.
-
Incubation: The cells are incubated for a period sufficient to observe growth inhibition (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The results are analyzed to determine the extent to which TP0427736 reverses the growth-inhibitory effect of TGF-β in a concentration-dependent manner.
Conclusion
The available in vitro data strongly suggest that this compound is a potent and selective inhibitor of ALK5. By targeting the TGF-β/Smad signaling pathway, it effectively reduces the inhibitory effects of TGF-β on hair follicle cells.[1] These findings highlight the potential of TP0427736 as a therapeutic candidate for conditions characterized by excessive TGF-β signaling in the hair follicle, such as androgenetic alopecia. Further research, including detailed concentration-response studies in relevant hair follicle cell types and co-culture models, is warranted to fully elucidate its therapeutic potential.
References
TP0427736 Hydrochloride: A Targeted Approach to Androgenic Alopecia by ALK5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Androgenic alopecia (AGA) is a prevalent hair loss disorder characterized by the progressive miniaturization of hair follicles, a process significantly influenced by androgen hormones. A key signaling pathway implicated in the pathogenesis of AGA is the Transforming Growth-Factor-Beta (TGF-β) pathway, which promotes the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. TP0427736 hydrochloride has emerged as a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5), presenting a promising therapeutic strategy for AGA. This technical guide provides a comprehensive overview of the role of this compound in androgenic alopecia, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways and experimental workflows.
Introduction to Androgenic Alopecia and the Role of TGF-β
Androgenic alopecia is primarily driven by the action of dihydrotestosterone (DHT) on genetically susceptible hair follicles. DHT binding to androgen receptors in dermal papilla cells leads to an increased production of various signaling molecules, including TGF-β.[1][2] Elevated levels of TGF-β are known to induce growth inhibition of hair follicle cells, thereby shortening the anagen phase and promoting premature entry into the catagen phase.[1][2] This ultimately results in the characteristic hair follicle miniaturization seen in AGA.
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3][4] Activated ALK5 subsequently phosphorylates the intracellular signaling proteins Smad2 and Smad3.[1][3] The phosphorylated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of target genes involved in cell cycle arrest and apoptosis, contributing to the regression of the hair follicle.[3][4]
This compound: A Potent and Selective ALK5 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ALK5.[1][5][6] By inhibiting the kinase activity of ALK5, TP0427736 effectively blocks the downstream phosphorylation of Smad2/3, thereby interrupting the TGF-β signaling cascade.[1][2][5] This mechanism of action is anticipated to counteract the inhibitory effects of TGF-β on hair follicle cells, prolong the anagen phase, and consequently mitigate hair loss in AGA.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Parameter | Target | Cell Line | Value | Reference |
| IC50 | ALK5 Kinase Activity | - | 2.72 nM | [1][5] |
| IC50 | ALK3 Kinase Activity | - | 836 nM | [1][5] |
| IC50 | TGF-β1-induced Smad2/3 Phosphorylation | A549 cells | 8.68 nM | [5] |
Table 1: In Vitro Potency and Selectivity of this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the TGF-β signaling pathway in the context of androgenic alopecia and the point of intervention by this compound.
Caption: TGF-β signaling in androgenic alopecia and TP0427736 inhibition.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the evaluation of this compound.
In Vitro Assays
This assay evaluates the ability of TP0427736 to inhibit the kinase activity of ALK5.
-
Coating: Coat a 96-well plate with a substrate for ALK5 (e.g., a peptide containing the Smad2 phosphorylation site).
-
Incubation: Add recombinant active ALK5 enzyme, ATP, and varying concentrations of this compound to the wells. Incubate to allow the kinase reaction to proceed.
-
Detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Quantification: Add a chromogenic substrate and measure the absorbance. The decrease in signal in the presence of TP0427736 indicates inhibition of ALK5 activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
This cell-based assay assesses the ability of TP0427736 to inhibit the TGF-β signaling pathway in a cellular context.
-
Cell Culture: Culture A549 cells (a human lung carcinoma cell line known to be responsive to TGF-β) in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulation: Add TGF-β1 to the culture medium to stimulate the signaling pathway.
-
Lysis: Lyse the cells to extract total protein.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated Smad2/3 in the cell lysates.[7][8] This typically involves capturing total Smad2/3 and then detecting the phosphorylated form with a specific antibody.
-
Data Analysis: Determine the IC50 value for the inhibition of Smad2/3 phosphorylation.
This assay directly measures the functional effect of inhibiting the TGF-β pathway on hair follicle cells.
-
Cell Isolation and Culture: Isolate and culture human ORS cells from scalp biopsies.
-
Treatment: Seed the ORS cells in a 96-well plate and treat them with TGF-β1 in the presence or absence of varying concentrations of this compound.
-
Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as the MTT or BrdU assay.
-
Data Analysis: Compare the proliferation of cells treated with TGF-β1 alone to those co-treated with TP0427736 to determine the extent to which the compound can rescue the cells from TGF-β-induced growth inhibition.
In Vivo Mouse Model of Androgenic Alopecia
This in vivo model is used to evaluate the efficacy of topically applied TP0427736 in promoting hair growth.
-
Animal Model: Use male C57BL/6 mice, which have a synchronized hair follicle cycle.
-
Hair Cycle Synchronization: At 7 weeks of age, when the hair follicles are in the telogen (resting) phase, depilate a defined area on the dorsal skin using wax to induce a new, synchronized anagen phase.[9]
-
Treatment: From day 10 post-depilation, topically apply a solution of this compound or a vehicle control to the depilated area daily.[9] In some models, testosterone is co-administered to mimic the androgen-driven pathology of AGA.[9]
-
Observation and Analysis:
-
Visual Assessment: Photograph the treated area at regular intervals to visually assess hair regrowth.
-
Histological Analysis: At the end of the study, collect skin biopsies from the treated area. Prepare histological sections and stain with Hematoxylin and Eosin (H&E).
-
Anagen/Catagen Ratio: Quantify the ratio of hair follicles in the anagen versus catagen phase to determine if TP0427736 prolongs the anagen phase.
-
Smad2 Phosphorylation: Perform immunohistochemistry on the skin biopsies using an antibody against phosphorylated Smad2 to confirm the in vivo inhibition of the TGF-β pathway.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a potential topical treatment for androgenic alopecia, such as this compound.
References
- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phospho-SMAD2/3 ELISA Kit (Ser465/467)/SMAD3 (Ser423/425) | Cell Signaling Technology [cellsignal.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. pieronline.jp [pieronline.jp]
The Discovery and Synthesis of TP0427736 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). By targeting ALK5, TP0427736 effectively blocks the canonical TGF-β/Smad signaling pathway, which is implicated in a variety of cellular processes, including cell growth, differentiation, and fibrosis. Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of androgenic alopecia, where it has been shown to prolong the anagen (growth) phase of hair follicles. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of TP0427736, along with a plausible synthetic route based on established organometallic and heterocyclic chemistry principles.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in tissue homeostasis and disease. Dysregulation of this pathway is a key factor in the progression of fibrotic diseases and certain cancers, as well as in the miniaturization of hair follicles observed in androgenic alopecia (AGA).[1] The TGF-β ligand initiates signaling by binding to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
TP0427736, chemically known as {6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole}, has emerged as a highly potent and selective inhibitor of ALK5 kinase activity.[1] Its hydrochloride salt is the form typically used in research and development. This guide summarizes the key preclinical data for TP0427736 and outlines the experimental methodologies used for its characterization.
Discovery and Synthesis
While the specific details of the discovery and structure-activity relationship (SAR) studies for TP0427736 have not been extensively published in the public domain, its complex heterocyclic structure suggests a discovery process rooted in targeted library synthesis and high-throughput screening against ALK5.
Plausible Synthetic Route
A detailed, step-by-step synthesis protocol for TP0427736 hydrochloride is not publicly available. However, a plausible retro-synthetic analysis suggests that the molecule can be constructed from three key heterocyclic building blocks: a 6-substituted-1,3-benzothiazole, a 4-methyl-1,3-thiazole, and a 1H-imidazole core. The synthesis would likely involve the sequential formation of these rings and their subsequent coupling.
A possible forward synthesis could involve:
-
Synthesis of the Benzothiazole Moiety: A substituted 2-aminobenzothiazole can be synthesized from the corresponding aniline via treatment with potassium thiocyanate and bromine in acetic acid.
-
Synthesis of the Thiazole Moiety: The 4-methyl-1,3-thiazole ring can be prepared using the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
-
Formation of the Imidazole Core and Coupling: The central imidazole ring could be formed from a dicarbonyl compound, an aldehyde, and ammonia. The substituted benzothiazole and thiazole moieties would be introduced as side chains on the appropriate precursors before the final ring closure. Alternatively, the imidazole ring could be functionalized with the benzothiazole and thiazole groups after its formation through cross-coupling reactions.
The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.
Mechanism of Action
TP0427736 exerts its biological effects by directly inhibiting the kinase activity of ALK5. It is a competitive inhibitor that binds to the ATP-binding pocket of the ALK5 enzyme, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3.[2] This blockade of Smad phosphorylation is a key event that disrupts the entire TGF-β signaling cascade.
Quantitative Biological Data
The following tables summarize the key in vitro potency and selectivity data for TP0427736.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| ALK5 | 2.72 | Kinase Activity Assay |
| ALK3 | 836 | Kinase Activity Assay |
Data sourced from Naruse T, et al. Pharmacol Rep. 2017.[1]
Table 2: Cellular Inhibitory Activity
| Assay | Cell Line | IC50 (nM) |
| TGF-β1-induced Smad2/3 Phosphorylation | A549 | 8.68 |
Data sourced from Selleck Chemicals product datasheet, citing Naruse T, et al. 2017.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of TP0427736.
ALK5 Kinase Inhibition Assay (ELISA-based)
This assay evaluates the direct inhibitory effect of TP0427736 on ALK5 kinase activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of TP0427736 in DMSO and then further dilute in kinase reaction buffer. Prepare solutions of recombinant human ALK5 enzyme, biotinylated substrate peptide, and ATP in kinase reaction buffer.
-
Enzyme-Inhibitor Incubation: Add the ALK5 enzyme to the wells of a microtiter plate containing the diluted TP0427736 or DMSO vehicle control. Incubate for a defined period at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP to each well. Incubate at 37°C for 1 hour.
-
Detection: Stop the reaction and transfer the contents to a streptavidin-coated 96-well plate. Incubate for 2 hours to allow the biotinylated substrate to bind. Wash the plate to remove unbound components.
-
Add a Europium-labeled anti-phosphoserine antibody and incubate for 1-2 hours. Wash the plate again.
-
Add an enhancement solution and measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of TP0427736 and determine the IC50 value from the resulting dose-response curve.
TGF-β-induced Smad2/3 Phosphorylation Assay in A549 Cells
This cell-based assay measures the ability of TP0427736 to inhibit the phosphorylation of Smad2/3 in response to TGF-β1 stimulation.[2]
Protocol:
-
Cell Culture: Culture A549 cells in appropriate media in 96-well plates overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of TP0427736 or DMSO as a vehicle control for 2 hours.
-
TGF-β Stimulation: Add 1 ng/mL of TGF-β1 to the wells and incubate for 1 hour.
-
Cell Lysis and Detection: Wash the cells with PBS and lyse them with RIPA buffer. The cell lysates are then mixed with a biotinylated anti-Smad2/3 antibody.
-
Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours.
-
Discard the mixture and add a rabbit anti-phosphoserine antibody, followed by a Europium-labeled anti-rabbit IgG antibody.
-
Add an enhancement solution and measure the fluorescence.
-
Data Analysis: Determine the IC50 values by analyzing the concentration-response curves.[2]
In Vivo Mouse Model of Hair Growth
This in vivo study assesses the effect of topical TP0427736 on the hair follicle cycle in mice.
Protocol:
-
Animal Model: Use C57BL/6 mice, a common model for hair cycle research. Synchronize the hair cycle in the anagen phase by depilating the dorsal skin.
-
Compound Application: From day 10 post-depilation, topically apply a solution of TP0427736 or a vehicle control to the depilated area daily.
-
Histological Analysis: After a defined treatment period, collect skin samples from the treated area.
-
Process the samples for histological analysis, including hematoxylin and eosin (H&E) staining.
-
Evaluation: Microscopically evaluate the hair follicles to determine the stage of the hair cycle (anagen, catagen, or telogen) and measure the hair follicle length. Compare the results between the TP0427736-treated and vehicle-treated groups.
Conclusion
TP0427736 is a potent and selective ALK5 inhibitor with a clear mechanism of action in the TGF-β/Smad signaling pathway. The preclinical data strongly support its potential as a therapeutic agent for conditions driven by excessive TGF-β signaling, such as androgenic alopecia. While the detailed synthesis of this compound is not publicly available, plausible synthetic routes can be devised based on established heterocyclic chemistry. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of TP0427736 in clinical settings.
References
TP0427736 Hydrochloride: A Comprehensive Technical Guide to its IC50 Value Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) value for TP0427736 hydrochloride, a potent inhibitor of the TGF-β/Smad signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate the experimental evaluation of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, ALK5 kinase, and its downstream cellular effects on Smad2/3 phosphorylation. The IC50 values are summarized in the table below for clear comparison.
| Target/Process | IC50 Value | Cell Line | Notes |
| ALK5 Kinase Activity | 2.72 nM | - | This demonstrates a 300-fold higher selectivity for ALK5 over ALK3 (IC50 = 836 nM)[1][2][3][4]. |
| Smad2/3 Phosphorylation | 8.68 nM | A549 | Inhibition was induced by TGF-β1 in a concentration-dependent manner[1][2][3][4]. |
Experimental Protocols
The determination of the IC50 values for this compound involves specific and sensitive assays. The detailed methodologies for the key experiments are outlined below.
ALK5 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of TP0427736 on the enzymatic activity of ALK5 kinase.
-
Objective: To determine the concentration of TP0427736 required to inhibit 50% of ALK5 kinase activity.
-
Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is utilized to measure kinase activity.
-
Procedure:
-
Recombinant ALK5 kinase is incubated with a specific substrate and ATP in a 96-well plate.
-
Various concentrations of this compound are added to the wells.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate to produce a measurable colorimetric signal.
-
The absorbance is read using a plate reader, and the percentage of inhibition is calculated for each concentration of the compound.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Inhibition of TGF-β1-induced Smad2/3 Phosphorylation in A549 Cells
This cell-based assay assesses the ability of TP0427736 to block the downstream signaling cascade initiated by TGF-β1.
-
Objective: To determine the concentration of TP0427736 required to inhibit 50% of TGF-β1-induced Smad2/3 phosphorylation in a cellular context.
-
Cell Line: A549 human lung carcinoma cells are used as they are a well-established model for TGF-β signaling studies.[1]
-
Procedure:
-
Cell Culture: A549 cells are cultured in appropriate media and seeded in 96-well plates overnight at 37°C in a 5% CO2 atmosphere.[1]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or DMSO (as a vehicle control) for 2 hours.[1]
-
Stimulation: TGF-β1 (1 ng/mL) is added to the wells to induce Smad2/3 phosphorylation.[1]
-
Incubation: The cells are incubated for 1 hour to allow for the signaling cascade to occur.[1]
-
Cell Lysis: The cells are washed with PBS and then lysed using RIPA buffer to extract cellular proteins.[1]
-
Detection (DELFIA):
-
The cell lysate is mixed with a biotinylated anti-Smad2/3 antibody and transferred to a streptavidin-coated 96-well plate for 2 hours.[1]
-
The plate is washed, and a rabbit anti-phosphoserine antibody is added to detect the phosphorylated Smad2/3.[1]
-
A Europium-labeled anti-rabbit IgG antibody is then added as a secondary antibody.[1]
-
After another wash, a DELFIA Enhancement solution is added to develop the fluorescence signal.[1]
-
-
Measurement: The time-resolved fluorescence is measured using a multi-label counter.[1]
-
Data Analysis: The IC50 value is calculated by analyzing the concentration-response curves.[1]
-
Visualizations
The following diagrams illustrate the signaling pathway affected by TP0427736 and the general workflow of the in-cell IC50 determination.
Caption: TGF-β/Smad Signaling Pathway Inhibition by TP0427736.
Caption: Workflow for Cellular IC50 Determination of TP0427736.
References
Methodological & Application
Application Notes and Protocols for TP0427736 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 hydrochloride is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably fibrosis and cancer. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on TGF-β signaling and cellular responses.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the downstream effector proteins, Smad2 and Smad3.[1] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. This compound is a potent inhibitor of ALK5 kinase activity, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.[1][2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference(s) |
| ALK5 Kinase Activity IC50 | - | 2.72 nM | [1][2][3] |
| ALK3 Kinase Activity IC50 | - | 836 nM | [2] |
| Smad2/3 Phosphorylation IC50 | A549 | 8.68 nM | [2] |
Table 2: Recommended Cell Lines and Applications
| Cell Line | Tissue of Origin | Key Application |
| A549 | Human Lung Carcinoma | Inhibition of TGF-β-induced Smad2/3 phosphorylation, EMT studies. |
| Human Outer Root Sheath (HORS) Cells | Human Hair Follicle | Investigation of hair growth regulation, androgenic alopecia research.[1][3] |
| NIH/3T3 | Mouse Embryonic Fibroblast | Anti-fibrotic studies, inhibition of fibroblast proliferation and differentiation. |
| IMR-90 | Human Fetal Lung Fibroblast | Studies on pulmonary fibrosis and the anti-fibrotic effects of ALK5 inhibition.[4] |
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in an appropriate solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[2]
Protocol 1: Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells (Western Blot)
This protocol details the steps to assess the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution
-
Recombinant human TGF-β1
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-Smad2/3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once attached, wash the cells once with PBS and replace the growth medium with serum-free medium. Incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium from the DMSO stock. Include a vehicle control (e.g., 0.1% DMSO). Pre-treat the cells with a dose-range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (typically 2-10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p-Smad2/3, total Smad2/3, and a loading control (GAPDH or β-actin) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of A549 or other adherent cell lines.
Materials:
-
A549 cells (or other cell line of interest)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a no-cell (medium only) background control. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Anti-Fibrotic Activity in Lung Fibroblasts (e.g., IMR-90 or NIH/3T3)
This protocol can be used to assess the anti-fibrotic potential of this compound by measuring its effect on TGF-β-induced fibroblast activation.
Materials:
-
IMR-90 or NIH/3T3 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
This compound stock solution
-
Recombinant human TGF-β1
-
Reagents for Western blotting (as in Protocol 1) or immunofluorescence
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-collagen I
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with TGF-β1 (typically 5 ng/mL) for 48-72 hours.
-
Analysis of Fibroblast Activation:
-
Western Blotting: Analyze the expression of the myofibroblast marker α-SMA and extracellular matrix protein collagen I by Western blotting as described in Protocol 1.
-
Immunofluorescence: Fix the cells, permeabilize, and block. Incubate with primary antibodies against α-SMA. Visualize with fluorescently labeled secondary antibodies and image using a fluorescence microscope.
-
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays with this compound.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solution. If precipitation is observed in the culture medium, consider preparing an intermediate dilution in serum-free medium before adding to the final culture.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Cell Line Responsiveness: Confirm that your chosen cell line is responsive to TGF-β stimulation by measuring the phosphorylation of Smad2/3 in control cells treated with TGF-β1.
-
Treatment Duration: The phosphorylation of Smad2/3 is a rapid event, often peaking within 15 to 60 minutes of TGF-β stimulation. For cell viability or proliferation assays, longer incubation times (24-72 hours) are typically required. Optimize the treatment duration for your specific cell line and experimental endpoint.
-
Controls: To ensure that the observed effects are due to ALK5 inhibition and not off-target effects, consider using a structurally unrelated ALK5 inhibitor as a positive control.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cell proliferation assay [bio-protocol.org]
- 4. Inhibition of transforming growth factor-β via the activin receptor-like kinase-5 inhibitor attenuates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP0427736 Hydrochloride in C57BL/6 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 hydrochloride is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, key events in the canonical TGF-β signaling pathway. This pathway is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β/ALK5 signaling is associated with several pathologies, including fibrosis and androgenic alopecia. In C57BL/6 mouse models, TP0427736 has been utilized to investigate its therapeutic potential, particularly in hair growth studies.
These application notes provide a comprehensive overview of the use of this compound in C57BL/6 mouse models, including its mechanism of action, quantitative data, and detailed experimental protocols for its application and downstream analysis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of TP0427736
| Target | Assay | IC50 Value | Reference |
| ALK5 Kinase Activity | Kinase Inhibitory Assay | 2.72 nM | [1] |
| ALK3 Kinase Activity | Kinase Inhibitory Assay | 836 nM | [1] |
| TGF-β1-induced Smad2/3 Phosphorylation | A549 Cell-Based ELISA | 8.68 nM | [1] |
Signaling Pathway
The primary mechanism of action of TP0427736 is the inhibition of the TGF-β/ALK5/Smad2/3 signaling pathway. The following diagram illustrates this pathway and the point of intervention by TP0427736.
Experimental Protocols
Protocol 1: Preparation of this compound Topical Formulation
This protocol describes the preparation of a solution of this compound suitable for topical application in C57BL/6 mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Propylene glycol
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder. The molecular weight is 334.85 g/mol .
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration. For example, for 1 mg of this compound, add 298.6 µL of DMSO for a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Formulation for Topical Application (e.g., 1% w/v):
-
For a 1% (10 mg/mL) working solution, dilute the DMSO stock solution in a vehicle suitable for topical application. A commonly used vehicle for murine topical application consists of a mixture of ethanol, propylene glycol, and water.
-
A suggested vehicle composition is 50% ethanol, 30% propylene glycol, and 20% sterile water (v/v/v).
-
Calculate the volume of the stock solution needed to achieve the final concentration in the desired total volume of the topical formulation.
-
In a sterile tube, combine the calculated volume of the this compound stock solution with the appropriate volumes of ethanol, propylene glycol, and sterile water.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Prepare a vehicle-only control solution using the same volumes of DMSO and other vehicle components, but without the this compound stock solution.
-
Note: The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤5%) to minimize potential skin irritation and systemic effects. The optimal vehicle composition may need to be determined empirically based on the specific experimental requirements.
Protocol 2: Androgenic Alopecia Model in C57BL/6 Mice and Topical Application of this compound
This protocol describes the induction of an androgenic alopecia-like condition in C57BL/6 mice and the subsequent topical treatment with this compound.
Materials:
-
Male C57BL/6 mice (7-8 weeks old)
-
Testosterone propionate or Dihydrotestosterone (DHT)
-
Corn oil or other suitable vehicle for testosterone/DHT injection
-
Electric clippers
-
Depilatory cream (optional, use with caution to avoid skin irritation)
-
This compound topical formulation (from Protocol 1)
-
Vehicle control solution (from Protocol 1)
-
Calibrated micropipette for topical application
Procedure:
-
Acclimatization and Hair Cycle Synchronization:
-
Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
To synchronize the hair cycle in the anagen phase, carefully shave the dorsal skin of the mice using electric clippers. This is typically done at 7 weeks of age.
-
-
Induction of Androgenic Alopecia:
-
Starting one day after hair removal, administer testosterone or DHT to induce an androgenic alopecia-like phenotype.
-
A common method is daily subcutaneous injection of testosterone (e.g., 1 mg in 100 µL of corn oil) for the duration of the experiment.
-
-
Topical Application of this compound:
-
Divide the mice into at least two groups: a vehicle control group and a this compound treatment group.
-
Beginning on the first day of testosterone/DHT treatment, topically apply a defined volume (e.g., 100-200 µL) of the this compound formulation or the vehicle control to the shaved dorsal area once or twice daily.
-
Continue the topical application for the desired experimental duration (e.g., 14-21 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for any signs of skin irritation or adverse effects.
-
Document hair regrowth photographically at regular intervals (e.g., every 3-4 days).
-
At the end of the experiment, euthanize the mice and collect dorsal skin samples for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
Experimental Workflow Diagram
Protocol 3: Immunohistochemistry for Phospho-Smad2 in Mouse Skin
This protocol outlines the steps for detecting phosphorylated Smad2 (p-Smad2) in paraffin-embedded mouse skin sections.
Materials:
-
Formalin-fixed, paraffin-embedded mouse skin sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against phospho-Smad2 (e.g., Rabbit anti-p-Smad2, Ser465/467)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Smad2 antibody in blocking buffer to the recommended concentration (e.g., 1:100 - 1:500, requires optimization).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Visualization and Counterstaining:
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 4: Western Blotting for Phospho-Smad2/3 in Mouse Skin Lysates
This protocol provides a method for the detection of phosphorylated Smad2 and Smad3 in protein lysates from mouse skin.
Materials:
-
Collected mouse skin tissue
-
Liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against phospho-Smad2/3 (e.g., Rabbit anti-p-Smad2/3, Ser465/467)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
ECL Western blotting substrate
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction:
-
Snap-freeze collected mouse skin tissue in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle.
-
Resuspend the powder in ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Smad2/3 antibody diluted in blocking buffer (e.g., 1:1000, requires optimization) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the primary and secondary antibodies.
-
Re-probe the membrane with an antibody against a loading control protein to confirm equal protein loading.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable tool for investigating the role of the TGF-β/ALK5 signaling pathway in C57BL/6 mouse models. The protocols provided herein offer a framework for its topical application and the subsequent analysis of its effects on downstream signaling. Researchers should optimize these protocols for their specific experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols for TP0427736 Hydrochloride in Hair Follicle Organ Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenic alopecia (AGA) is a prevalent hair loss condition characterized by the progressive miniaturization of hair follicles, a process significantly influenced by androgens and the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] TGF-β, particularly TGF-β2, has been identified as a key catagen-inducing factor, promoting the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase.[2] TP0427736 hydrochloride is a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[1][3] By targeting ALK5, this compound effectively suppresses TGF-β signaling, thereby offering a promising therapeutic strategy to prolong the anagen phase and mitigate hair loss.[1][2][4]
These application notes provide a comprehensive overview of the use of this compound in a human hair follicle organ culture model, a well-established ex vivo system that maintains the complex microenvironment of the hair follicle.[5][6][7] This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways to guide researchers in evaluating the efficacy of this compound for hair growth promotion.
Quantitative Data Summary
While specific quantitative data for this compound in a hair follicle organ culture system is not extensively published, the following table summarizes the available and relevant data for this compound and the general effects of inhibiting the TGF-β pathway.
| Parameter | Compound/Target | Value/Effect | Experimental System | Citation |
| Potency | TP0427736 | IC50 = 2.72 nM | ALK5 kinase activity assay | [1] |
| Selectivity | TP0427736 | >300-fold higher inhibition of ALK5 vs. ALK3 | Kinase activity assays | [1] |
| Cellular Activity | TP0427736 | Inhibition of TGF-β-induced Smad2/3 phosphorylation | A549 cells | [1] |
| Cellular Activity | TP0427736 | Decreased TGF-β-induced growth inhibition | Human outer root sheath cells | [1][3] |
| In Vivo Efficacy | TP0427736 (topical application) | Decreased Smad2 phosphorylation | Mouse skin | [1][3] |
| In Vivo Efficacy | TP0427736 (topical application) | Suppressed shortening of hair follicle length during anagen-to-catagen transition | Mouse model | [1][3] |
| In Vivo Efficacy | TP0427736 (topical application) | Significantly increased the anagen hair region ratio | Mouse model | [2] |
| Pathway Effect | TGF-β Antagonists | Prevention of catagen-like morphological changes | In vivo and in vitro models | [2] |
| Pathway Effect | TGF-β Antagonists | Promotion of hair follicle elongation | In vivo and in vitro models | [2] |
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the TGF-β signaling pathway, which plays a crucial role in regulating the hair follicle cycle. The following diagram illustrates this pathway and the point of intervention for TP0427736.
Caption: TGF-β signaling pathway in hair follicle and the inhibitory action of TP0427736.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation, culture, and treatment of human hair follicles to assess the effects of this compound.
Protocol 1: Isolation of Human Hair Follicles
-
Source Material: Obtain human scalp skin samples with informed consent and appropriate ethical approval. Samples are typically sourced from cosmetic surgeries (e.g., facelifts).
-
Preparation: Place the scalp skin in a sterile petri dish containing Phosphate-Buffered Saline (PBS) supplemented with antibiotics (e.g., penicillin-streptomycin).
-
Microdissection: Under a stereomicroscope, use fine-tipped sterile forceps and needles to carefully dissect individual anagen VI hair follicles from the subcutaneous fat. Ensure the dermal papilla at the base of the follicle remains intact.
-
Collection: Transfer the isolated, intact hair follicles to a fresh petri dish containing supplemented Williams' E Medium.
Protocol 2: Hair Follicle Organ Culture
-
Culture Medium: Prepare Williams' E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Plating: Place one isolated anagen VI hair follicle into each well of a 24-well plate containing 1 mL of pre-warmed supplemented Williams' E Medium.
-
Incubation: Culture the hair follicles at 37°C in a humidified atmosphere of 5% CO2.
Protocol 3: Treatment with this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent.
-
Treatment Administration: After an initial 24-hour stabilization period in culture, replace the medium in each well with the appropriate treatment or control medium.
-
Medium Change: Refresh the culture medium with the respective treatment or control solutions every 2-3 days for the duration of the experiment (typically 7-10 days).
Protocol 4: Assessment of Hair Shaft Elongation
-
Imaging: On day 0 (immediately after isolation) and every subsequent day of the culture period, capture a digital image of each hair follicle using an inverted microscope with a calibrated eyepiece or imaging software.
-
Measurement: Measure the length of the hair shaft extending from the base of the hair follicle bulb.
-
Analysis: Calculate the cumulative hair shaft elongation for each follicle over the culture period. Compare the mean elongation between the treatment and control groups.
Caption: Experimental workflow for evaluating TP0427736 in hair follicle organ culture.
Protocol 5: Immunohistochemical Analysis of Proliferation (Ki-67 Staining)
-
Fixation and Embedding: At the end of the culture period, fix the hair follicles in 4% paraformaldehyde and embed them in paraffin.
-
Sectioning: Cut longitudinal sections of the hair follicles.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against Ki-67.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify the number of Ki-67-positive cells in the hair matrix region of the hair bulb to assess cell proliferation.
Conclusion
This compound, as a potent ALK5 inhibitor, presents a targeted approach to counteract the inhibitory effects of TGF-β on hair follicle growth. The use of the human hair follicle organ culture model provides a robust and physiologically relevant platform to further elucidate the efficacy and mechanism of action of this compound. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals investigating novel therapies for androgenic alopecia.
References
- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pieronline.jp [pieronline.jp]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for TP0427736 Hydrochloride: A Potent Inhibitor of TGF-β-Mediated Smad2/3 Phosphorylation
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TP0427736 HCl | TGF-beta/Smad 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TGF-β inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 13. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Assessing TP0427736 Hydrochloride Efficacy using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 hydrochloride is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, which is implicated in a variety of cellular processes including fibrosis, cell proliferation, and immune responses. This document provides detailed protocols for assessing the efficacy of this compound using Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust method for quantifying protein phosphorylation and kinase activity.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. The inhibition of Smad2/3 phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene transcription.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through its potent inhibitory activity on both the ALK5 kinase and the downstream signaling cascade.
| Assay Type | Target | Cell Line | IC50 |
| In Vitro Kinase Assay | ALK5 Kinase Activity | - | 2.72 nM |
| Cell-Based Assay | TGF-β1-induced Smad2/3 Phosphorylation | A549 | 8.68 nM |
Signaling Pathway Diagram
The following diagram illustrates the TGF-β/Smad signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and inhibition by TP0427736 HCl.
Experimental Protocols
Two primary ELISA-based protocols are provided to assess the efficacy of this compound: an in vitro kinase assay to measure direct inhibition of ALK5, and a cell-based assay to measure the inhibition of downstream Smad2/3 phosphorylation.
In Vitro ALK5 Kinase Inhibition ELISA Protocol
This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant ALK5.
Materials:
-
Recombinant active ALK5 enzyme
-
ALK5 substrate (e.g., a peptide containing the Smad2/3 phosphorylation site)
-
ATP
-
This compound
-
96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Kinase Reaction Buffer
-
Anti-phospho-substrate antibody (specific to the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Workflow Diagram:
Caption: In vitro ALK5 kinase inhibition ELISA workflow.
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the ALK5 substrate diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with Wash Buffer. Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Kinase Reaction:
-
Prepare serial dilutions of this compound.
-
In each well, add the Kinase Reaction Buffer, recombinant ALK5 enzyme, and the desired concentration of this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Primary Antibody: Wash the plate three times with Wash Buffer. Add the anti-phospho-substrate antibody diluted in Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times with Wash Buffer. Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with Wash Buffer. Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping and Reading: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Smad2/3 Phosphorylation ELISA Protocol
This protocol measures the inhibitory effect of this compound on TGF-β1-induced phosphorylation of Smad2/3 in a cellular context.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
TGF-β1
-
This compound
-
96-well cell culture plate
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Solution (e.g., 1% H2O2 in Wash Buffer)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Workflow Diagram:
Caption: Cell-based Smad2/3 phosphorylation ELISA workflow.
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free medium and pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Fixing and Quenching:
-
Aspirate the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
Quench endogenous peroxidase activity with Quenching Solution for 20 minutes.
-
-
Blocking and Permeabilization: Wash the cells three times with Wash Buffer. Block and permeabilize the cells with Blocking Buffer containing 0.1% Triton X-100 for 1 hour.
-
Primary Antibody: Add the primary antibodies (anti-phospho-Smad2/3 or anti-total-Smad2/3) diluted in Blocking Buffer and incubate overnight at 4°C.
-
Secondary Antibody: Wash the plate three times with Wash Buffer. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with Wash Buffer. Add TMB substrate and incubate until color develops.
-
Stopping and Reading: Add Stop Solution and read the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal for each condition. Calculate the percentage of inhibition of TGF-β1-induced phosphorylation for each concentration of this compound and determine the IC50 value.
Application Notes and Protocols for Immunohistochemical Analysis of ALK5 Inhibition by TP0427736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 hydrochloride is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1] With a half-maximal inhibitory concentration (IC50) of 2.72 nM for ALK5 kinase activity, it demonstrates significant selectivity over other kinases, including the structurally similar ALK3 (IC50 = 836 nM).[1] The primary mechanism of action of this compound is the blockade of the TGF-β/ALK5 signaling pathway, which plays a crucial role in a variety of cellular processes, including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous pathologies, such as cancer and fibrosis.
Inhibition of ALK5 by this compound prevents the phosphorylation of the downstream effector proteins, Smad2 and Smad3 (Smad2/3).[1] This inhibitory effect on Smad2/3 phosphorylation has been demonstrated in cell-based assays, with an IC50 value of 8.68 nM in A549 cells.[1] Consequently, immunohistochemistry (IHC) for phosphorylated Smad2/3 (pSmad2/3) serves as a robust pharmacodynamic biomarker to assess the in situ target engagement and efficacy of this compound in preclinical models.
These application notes provide a comprehensive guide for the use of immunohistochemistry to evaluate the inhibitory effects of this compound on the ALK5 signaling pathway in formalin-fixed, paraffin-embedded (FFPE) tissues.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound. This data can be used as a reference for designing in vivo studies and interpreting IHC results.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Cell Line |
| ALK5 | Kinase Activity Assay | 2.72 | - |
| ALK3 | Kinase Activity Assay | 836 | - |
| Smad2/3 Phosphorylation | Cell-Based ELISA | 8.68 | A549 |
Table 2: Expected Immunohistochemical Outcomes in Tissues Treated with this compound
| Treatment Group | Target Analyte | Expected Staining Intensity | Expected Cellular Localization |
| Vehicle Control | pSmad2/3 | High | Nuclear |
| This compound | pSmad2/3 | Low to Negative | Cytoplasmic/Negative |
| Vehicle Control | Total Smad2/3 | High | Cytoplasmic and Nuclear |
| This compound | Total Smad2/3 | High | Cytoplasmic and Nuclear |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: TGF-β/ALK5 Signaling Pathway and Inhibition.
Caption: General Immunohistochemistry Workflow.
Experimental Protocols
This protocol is a general guideline for the immunohistochemical staining of pSmad2/3 in FFPE tissues and may require optimization for specific antibodies and tissue types.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
-
Primary Antibody: Rabbit anti-phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425) monoclonal antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol series: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Maintain a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse with deionized water and then with TBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pSmad2/3 antibody in Blocking Buffer to the manufacturer's recommended or an optimized concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Wash slides three times with TBST for 5 minutes each.
-
Prepare and apply the DAB substrate solution according to the manufacturer's protocol.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Image Acquisition and Analysis
-
Stained slides should be imaged using a bright-field microscope.
-
Quantitative analysis can be performed using image analysis software to determine the percentage of pSmad2/3-positive nuclei and the staining intensity. An H-Score can be calculated for semi-quantitative comparison between treatment groups.
Troubleshooting
Table 3: Common IHC Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody | Use a new, validated antibody; optimize dilution. |
| Inadequate antigen retrieval | Optimize retrieval method (buffer, time, temperature). | |
| Inactive detection reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher antibody dilution. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking step. | |
| Weak Staining | Suboptimal antibody concentration | Perform a titration of the primary antibody. |
| Short incubation times | Increase incubation time, especially for the primary antibody. |
References
Troubleshooting & Optimization
TP0427736 hydrochloride stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, long-term storage, and experimental use of TP0427736 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
2. How should I store solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
3. What are the recommended solvents for reconstituting this compound?
This compound can be dissolved in DMSO and water. For in vitro use, it is soluble in DMSO up to 2 mg/mL (5.97 mM) and in water up to 3.33 mg/mL (9.94 mM) with the aid of ultrasonication and warming to 60°C.[1]
4. My vial of this compound powder was left at room temperature for a few days. Is it still usable?
While prolonged exposure to room temperature is not recommended, short-term exposure is unlikely to significantly impact the quality of the compound in its powdered form. However, for optimal performance and to ensure the longest possible shelf-life, it is crucial to store the product under the recommended conditions as soon as possible.
5. I am observing precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, briefly warm the vial to 37°C and vortex or sonicate until the solution becomes clear. Always ensure the solution is completely clear before use in experiments. To minimize this issue, consider preparing smaller aliquots.
6. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[3][4][5] By inhibiting ALK5 kinase activity, it prevents the transforming growth factor-beta (TGF-β) induced phosphorylation of downstream signaling molecules Smad2 and Smad3.[3][4][5]
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedChemExpress product information.[1]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 2 mg/mL (5.97 mM) | Ultrasonic and warming may be required. |
| H₂O | 3.33 mg/mL (9.94 mM) | Requires ultrasonic and warming to 60°C.[1] |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Protocol: In Vitro Inhibition of TGF-β-induced Smad2/3 Phosphorylation
This protocol describes a general method to assess the inhibitory activity of this compound on TGF-β-induced Smad2/3 phosphorylation in a cell-based assay.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture: Culture A549 cells in complete medium until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to the total protein or loading control.
Visualizations
Caption: TGF-β signaling pathway and its inhibition by this compound.
Caption: Workflow for evaluating the inhibitory effect of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Results | 1. Repeated freeze-thaw cycles of the stock solution. 2. Incomplete dissolution of the compound. 3. Variability in cell culture conditions. | 1. Aliquot the stock solution into single-use volumes. 2. Ensure the compound is fully dissolved by warming and vortexing before each use. 3. Maintain consistent cell passage numbers, confluency, and serum starvation times. |
| No Inhibition Observed | 1. Incorrect concentration of the inhibitor. 2. Inactive compound due to improper storage. 3. Insufficient pre-incubation time. 4. Low TGF-β receptor expression in the cell line. | 1. Verify the calculations for the working solution concentration. Perform a dose-response experiment. 2. Ensure the compound has been stored according to the recommendations. 3. Increase the pre-incubation time with the inhibitor (e.g., up to 2 hours). 4. Confirm the expression of ALK5 in your cell line of choice. |
| Cell Toxicity | 1. High concentration of DMSO (vehicle). 2. High concentration of the inhibitor. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%. 2. Determine the optimal, non-toxic concentration of this compound for your cell line using a cell viability assay. |
| Difficulty Dissolving Compound | The compound may have low solubility in the chosen solvent at room temperature. | Gently warm the solution to 37°C and use sonication to aid dissolution. For aqueous solutions, warming up to 60°C with ultrasonication is recommended.[1] |
Disclaimer: This information is intended for research use only. It is not for use in diagnostic or therapeutic procedures. The stability and handling of this product are based on available data and may vary under different experimental conditions. It is the responsibility of the end-user to determine the suitability of the product for their specific application.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing TP0427736 Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TP0427736 hydrochloride in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5).[1][2][3][4] By inhibiting the kinase activity of ALK5, it prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking the canonical TGF-β/SMAD signaling pathway.[1][4][5][6]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: A good starting point for in vitro cell-based assays is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations.[1] Based on its potent inhibition of ALK5 (IC50 = 2.72 nM) and Smad2/3 phosphorylation (IC50 = 8.68 nM in A549 cells), a concentration range of 1 nM to 10 µM is a reasonable starting point to determine the optimal concentration for your specific cell line and assay.[1][5][6][7][8]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, you can dissolve it in fresh DMSO at a concentration of 67 mg/mL (200.08 mM).[5] It is crucial to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[5] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[5]
Q4: Is this compound selective?
A4: this compound exhibits high selectivity for ALK5 over other kinases. For instance, its inhibitory effect on ALK5 is approximately 300-fold higher than on ALK3 (IC50 = 836 nM).[5][6][7] However, as with any kinase inhibitor, the possibility of off-target effects at higher concentrations should be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of TGF-β signaling (e.g., pSmad2/3 levels unchanged) | 1. Insufficient Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 2. Cell Line Insensitivity: The cell line may not be responsive to TGF-β or may have a mutated TGF-β pathway. 3. Compound Degradation: Improper storage or handling of the compound or stock solutions. 4. Incorrect Experimental Timeline: The pre-incubation time with the inhibitor may be too short, or the TGF-β stimulation time may be inappropriate. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 in your system. 2. Confirm Cell Responsiveness: Treat your cells with TGF-β alone and measure pSmad2/3 levels to ensure the pathway is active. 3. Use Freshly Prepared Solutions: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles.[7] 4. Optimize Timelines: Conduct a time-course experiment. A pre-incubation time of 2 hours is often effective, followed by TGF-β stimulation for 1 hour.[5] |
| Observed Cytotoxicity or Unexpected Phenotypes | 1. High Inhibitor Concentration: Concentrations significantly above the effective range can lead to off-target effects and cytotoxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Inhibition of Basal Signaling: Prolonged or high-concentration treatment may inhibit basal TGF-β signaling, which can be essential for cell homeostasis in some cell types. | 1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, MTS) to identify the concentration at which this compound becomes toxic to your cells. Use concentrations well below this threshold for your experiments. 2. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). 3. Use the Lowest Effective Concentration: Once the optimal inhibitory concentration is determined, use the lowest concentration that achieves the desired effect. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Compound Precipitation: The compound may precipitate out of solution, especially at higher concentrations or in aqueous media. 3. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the inhibitor or other reagents. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure an equal number of cells in each well. 2. Check for Solubility Issues: Visually inspect your working solutions for any signs of precipitation. If observed, you may need to adjust the solvent or concentration. 3. Use Calibrated Pipettes and Proper Technique: Ensure accurate and consistent liquid handling. |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (ALK5 Kinase Activity) | 2.72 nM | Kinase Inhibitory Assay (ELISA) | [1][6][7][8] |
| IC50 (Smad2/3 Phosphorylation) | 8.68 nM | Cell-based Assay (A549 cells) | [5][6][7][8] |
| IC50 (ALK3 Kinase Activity) | 836 nM | Kinase Inhibitory Assay | [5][6][7] |
| Solubility in DMSO | 67 mg/mL (200.08 mM) | - | [5] |
Experimental Protocols
Protocol: Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells
This protocol details the steps to assess the inhibitory effect of this compound on TGF-β1-induced phosphorylation of Smad2/3 in A549 cells using Western blotting.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
DMSO (fresh)
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, you can serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range to test would be 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.[5]
-
-
TGF-β1 Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
If necessary, strip the membrane and re-probe for total Smad2/3 to normalize the phospho-protein levels.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Preventing precipitation of TP0427736 hydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TP0427736 hydrochloride in experimental settings. This guide focuses on preventing precipitation in media and offers detailed troubleshooting protocols and frequently asked questions to ensure the successful application of this potent ALK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5).[1][2] It functions by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3.[1][2] This inhibition effectively blocks the canonical TGF-β/Smad signaling pathway, which is involved in numerous cellular processes, including cell growth, differentiation, and fibrosis.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][5] It has limited solubility in aqueous solutions.[2] For in vitro cell-based assays, it is standard practice to prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into the aqueous cell culture medium to the final desired concentration.[6]
Q3: What is the recommended storage procedure for this compound solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[2][7][8] Powdered compound can be stored at -20°C for up to 3 years.[2]
Q4: What is a typical starting concentration for in vitro experiments with this compound?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. A good starting point for in vitro cell-based assays is to perform a dose-response experiment. Based on its potent inhibition of Smad2/3 phosphorylation (IC50 = 8.68 nM in A549 cells), a concentration range of 1 nM to 1 µM is a reasonable starting point for determining the effective concentration in your specific assay.[1][2]
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon dilution into aqueous media is a common challenge. The following guide provides systematic steps to diagnose and resolve this issue.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Poor Solubility in Aqueous Media: The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to "crash out" of solution. | Optimize Dilution Technique: - Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the inhibitor.[6] - Use a stepwise dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed medium. - Vortex during addition: Add the DMSO stock drop-wise to the medium while gently vortexing to ensure rapid and even dispersion.[6] |
| High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium. | Determine Maximum Soluble Concentration: - Perform a solubility test by preparing a serial dilution of the compound in your experimental medium. - Incubate under experimental conditions (e.g., 37°C, 5% CO₂) and visually inspect for precipitation at various time points. - The highest concentration that remains clear is the maximum working concentration. | |
| Precipitation Over Time in the Incubator | Changes in Media pH: The pH of the cell culture medium can shift over time due to cellular metabolism, potentially affecting the solubility of the compound. Hydrochloride salts are generally more soluble at a lower pH. | Monitor and Stabilize pH: - Ensure the use of a properly buffered medium (e.g., HEPES). - If possible, measure the pH of the medium at the end of the experiment. |
| Interaction with Media Components: Salts, amino acids, and proteins (especially in serum) can interact with the compound, leading to the formation of insoluble complexes. | Modify Media Composition: - If the experiment allows, test the compound's solubility in serum-free versus serum-containing media. - Consider using a different basal medium formulation. | |
| Inconsistent Results Between Experiments | Stock Solution Instability: Repeated freeze-thaw cycles or improper storage can lead to the degradation or precipitation of the compound in the stock solution. | Proper Stock Solution Handling: - Aliquot the DMSO stock solution into single-use vials to avoid freeze-thaw cycles.[7][8] - Always centrifuge the vial briefly before opening to ensure all the compound is at the bottom. - Use fresh, anhydrous DMSO to prepare stock solutions as moisture can reduce solubility.[2] |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes | Source |
| DMSO | 67 mg/mL | ~200.08 mM | Use fresh, anhydrous DMSO. | [2] |
| DMSO | 2 mg/mL | ~5.97 mM | Requires sonication and warming to 60°C. | [5] |
| Water | Insoluble | - | - | [2] |
| Water | 3.33 mg/mL | ~9.94 mM | Requires sonication and warming to 60°C. | [5] |
| Ethanol | Insoluble | - | - | [2] |
Note: Solubility in aqueous solutions can be highly dependent on pH and the presence of other solutes. The higher reported solubility in water may be achievable under specific pH and temperature conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the molecular weight of this compound (334.85 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of powder: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = ((0.001 g / 334.85 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 298.6 µL c. Add the calculated volume of anhydrous DMSO to the vial. d. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes or warm the solution to 37°C for 2-5 minutes to aid dissolution.[6] e. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage.[7][8]
-
Preparation of Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform a serial dilution to reach the final desired concentration. For example, to prepare a 1 µM working solution: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (resulting in a 100 µM solution). Vortex gently. ii. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium to achieve the final 1 µM concentration. d. During the final dilution step, add the inhibitor solution dropwise to the medium while gently vortexing. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should typically be kept below 0.5%, and ideally below 0.1%.[6]
Protocol 2: Inhibition of TGF-β-induced Smad2/3 Phosphorylation Assay
This protocol describes a method to assess the inhibitory activity of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2/3 in A549 cells via Western blot.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium
-
This compound (prepared as a 10 mM stock in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: a. Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. b. Once the cells are attached and have reached the desired confluency, wash them once with PBS. c. Replace the complete medium with serum-free medium and incubate for 18-24 hours.
-
Inhibitor and TGF-β1 Treatment: a. Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Pre-treat the serum-starved cells with the different concentrations of this compound or a vehicle control (DMSO) for 2 hours.[1] c. Following the pre-treatment, stimulate the cells with 1 ng/mL of TGF-β1 for 1 hour.[1] Include a non-stimulated control well.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 4f. i. To analyze total Smad2/3 and the loading control, the membrane can be stripped and re-probed or parallel blots can be run.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. b. Capture the signal using an imaging system. c. Quantify the band intensities using image analysis software. Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal and/or the loading control.
Mandatory Visualizations
Caption: TGF-β/ALK5 canonical signaling pathway and the point of inhibition by this compound.
Caption: Recommended workflow for preparing this compound solutions for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with TP0427736 hydrochloride
Welcome to the technical support center for TP0427736 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective ALK5 inhibitor and to help troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By binding to the ATP-binding site of ALK5, it prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3. This inhibition effectively blocks the canonical TGF-β/Smad signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. It is important to note that this compound is insoluble in water and ethanol.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. It is reported to be insoluble in water and ethanol. For in vivo applications, specific formulation protocols should be followed.
Q4: What is the selectivity profile of this compound?
A4: TP0427736 is a highly selective inhibitor of ALK5. It has been shown to be 300-fold more selective for ALK5 (IC50 = 2.72 nM) than for ALK3 (IC50 = 836 nM).[3][4] While this indicates high selectivity, it is good practice to consider potential off-target effects, as is the case with many kinase inhibitors.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors related to experimental setup, reagent handling, and biological variability. This guide provides a question-and-answer format to address common issues.
Issue 1: I am not observing the expected inhibition of TGF-β signaling (e.g., no decrease in p-Smad2/3 levels).
-
Question: Is my this compound active?
-
Possible Cause: Improper storage or handling may have led to compound degradation.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for DMSO stocks) and protected from light.
-
Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Positive Control: Include a known ALK5 inhibitor with a well-characterized effect in your assay to confirm that the experimental system is responsive.
-
-
-
Question: Is the concentration of this compound optimal for my cell type?
-
Possible Cause: The effective concentration can vary between different cell lines due to differences in cell permeability, expression levels of ALK5, or activity of drug efflux pumps.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for Smad2/3 phosphorylation inhibition in your specific cell line. A typical starting range could be from 1 nM to 10 µM.
-
Pre-incubation Time: Optimize the pre-incubation time with this compound before stimulating with TGF-β. A pre-incubation of 1-2 hours is often a good starting point.[3]
-
-
-
Question: Is the TGF-β stimulation working correctly?
-
Possible Cause: The activity of the recombinant TGF-β ligand can degrade over time, or the stimulation time may be suboptimal.
-
Troubleshooting Steps:
-
TGF-β Activity: Use a fresh vial of recombinant TGF-β or test the activity of your current stock.
-
Stimulation Time Course: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) after TGF-β stimulation to identify the peak of Smad2/3 phosphorylation in your cell system. A 30-60 minute stimulation is often effective.[5]
-
Serum Starvation: Serum contains TGF-β and other growth factors that can lead to high basal signaling. Serum-starving the cells for 12-24 hours before the experiment can reduce background and enhance the signal-to-noise ratio.
-
-
Issue 2: I am observing high variability between replicate experiments.
-
Question: Are my cell culture conditions consistent?
-
Possible Cause: Variations in cell density, passage number, and serum concentration can all contribute to experimental variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers. Seed cells at the same density for each experiment and ensure they reach a similar confluency before treatment.
-
Consistent Serum: Use the same batch of fetal bovine serum (FBS) for a series of experiments, as different lots can have varying levels of endogenous growth factors.
-
-
-
Question: Is the compound precipitating in the culture medium?
-
Possible Cause: this compound has low aqueous solubility. High concentrations in cell culture medium, especially in the presence of serum proteins, can lead to precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the medium, visually inspect for any signs of precipitation.
-
Solubility Test: Perform a solubility test of this compound in your specific cell culture medium.
-
DMSO Concentration: Ensure the final concentration of the DMSO vehicle in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and precipitation.
-
-
Issue 3: I am observing unexpected or off-target effects.
-
Question: Could this compound be affecting other signaling pathways?
-
Possible Cause: While highly selective, at higher concentrations, kinase inhibitors may have off-target effects.[6]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives you the desired level of ALK5 inhibition to minimize potential off-target effects.
-
Rescue Experiments: If you observe a phenotype, try to rescue it by adding a downstream component of the TGF-β pathway to confirm that the effect is on-target.
-
Control Compounds: Use a structurally different ALK5 inhibitor to see if it phenocopies the effects of this compound. This can help to distinguish on-target from off-target effects.
-
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other common ALK5 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ALK5 | Kinase Assay | 2.72 | [3][4][7] |
| ALK3 | Kinase Assay | 836 | [3][4] |
| Smad2/3 Phosphorylation | Cell-based Assay (A549 cells) | 8.68 | [3][4] |
Table 2: Comparative IC50 Values of Common ALK5 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| TP0427736 | ALK5 | 2.72 | [3][4][7] |
| SB431542 | ALK4, ALK5, ALK7 | 94 | [8] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 | [8] |
| SB525334 | ALK4, ALK5, ALK7 | 14.3 | [9] |
| GW788388 | ALK5 | Not specified | [10] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Smad2/3 Phosphorylation
This protocol describes the detection of phosphorylated Smad2/3 in cell lysates following treatment with this compound and stimulation with TGF-β1.
Materials:
-
Cell line of interest (e.g., A549, HaCaT)
-
This compound
-
Recombinant TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Smad2 (Ser465/467), anti-p-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an unstimulated control.[11]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-Smad2/3 signal to the total Smad2/3 or the loading control signal.
-
Protocol 2: Cell Proliferation Assay
This protocol is for assessing the effect of this compound on TGF-β-mediated growth inhibition.
Materials:
-
Cell line sensitive to TGF-β growth inhibition (e.g., human outer root sheath cells, certain cancer cell lines)
-
This compound
-
Recombinant TGF-β1
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Add TGF-β1 to the appropriate wells to induce growth inhibition. Include control wells with no TGF-β1 and no inhibitor.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment condition relative to the untreated control.
-
Plot the results to determine the dose-dependent effect of this compound on reversing TGF-β-induced growth inhibition.
-
Visualizations
Caption: A typical experimental workflow for analyzing p-Smad2/3 levels by Western blot.
References
- 1. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
Technical Support Center: TP0427736 Hydrochloride Formulation and Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and delivery of TP0427736 hydrochloride. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicle formulations for in vitro and in vivo studies with this compound?
Data Presentation: Vehicle Formulation Summary
| Vehicle Component | Role | Typical Concentration Range (in vivo) | Notes |
| DMSO | Primary Solvent | 5-10% | Excellent solubilizing agent, but can have toxicity at higher concentrations.[3] |
| PEG300/PEG400 | Co-solvent | 30-40% | Increases the solvent capacity of the vehicle.[3] |
| Tween 80 (Polysorbate 80) | Surfactant | 1-5% | Enhances wetting and forms micelles to solubilize the compound.[3] |
| Corn Oil | Lipid Vehicle | Up to 90% | Suitable for lipophilic compounds and can enhance oral absorption.[2] |
| Saline | Aqueous Vehicle | q.s. to 100% | Used to adjust the final volume and tonicity. |
| Methylcellulose (0.5% in water) | Suspending Agent | q.s. to 100% | Used to create a uniform suspension for oral gavage.[4] |
Q2: How does this compound exert its biological effect?
A2: TP0427736 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[2][5][6] By inhibiting ALK5, TP0427736 blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3.[2][5] This disruption of the TGF-β/ALK5 signaling pathway is the basis for its therapeutic potential in conditions where this pathway is dysregulated, such as in certain cancers and fibrotic diseases.[6]
Mandatory Visualization: Signaling Pathway
Caption: TGF-β/ALK5 signaling pathway inhibited by TP0427736 HCl.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous buffer during in vitro experiments.
-
Possible Cause: The low aqueous solubility of this compound can cause it to precipitate when the concentration of the organic solvent (e.g., DMSO) from the stock solution is diluted in the aqueous experimental buffer.[1]
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Use of Pluronic F-68: For particularly challenging situations, consider the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your final buffer to improve solubility.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and/or using a sonicator can help to redissolve small amounts of precipitate. However, be cautious of potential compound degradation with excessive heat.
-
Issue 2: Inconsistent results or low bioavailability in animal studies.
-
Possible Cause: Poor formulation can lead to inconsistent dosing and low absorption of this compound from the gastrointestinal tract.[3] This can be due to the compound precipitating in the GI fluid or having poor permeability across the intestinal wall.
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing) immediately before each administration to guarantee consistent dosing.
-
Optimize Vehicle Composition: If low bioavailability is observed with a simple suspension, consider using a formulation with co-solvents and surfactants (e.g., PEG300 and Tween 80) to enhance solubility and absorption.
-
Consider Lipid-Based Formulations: For oral administration, dissolving this compound in a lipid vehicle like corn oil can improve absorption.
-
Particle Size Reduction: If working with a suspension, reducing the particle size of the solid this compound (micronization) can increase the surface area for dissolution and improve absorption.[1]
-
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in vivo results.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice (10 mg/kg)
This protocol describes the preparation of a 1 mg/mL suspension of this compound in a 0.5% methylcellulose vehicle for oral administration to a 20g mouse at a dose of 10 mg/kg (dosing volume of 0.2 mL).
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare 0.5% Methylcellulose Vehicle:
-
Add 50 mg of methylcellulose to 10 mL of sterile water in a sterile container.
-
Stir vigorously until the methylcellulose is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
-
Weigh this compound:
-
Accurately weigh 2 mg of this compound powder and place it in a sterile 2 mL microcentrifuge tube.
-
-
Prepare the Suspension:
-
Add a small volume (e.g., 0.2 mL) of the 0.5% methylcellulose vehicle to the microcentrifuge tube containing the this compound.
-
Vortex thoroughly to create a smooth paste.
-
Gradually add the remaining 0.5% methylcellulose vehicle to a final volume of 2 mL while continuously vortexing.
-
Visually inspect the suspension to ensure it is homogeneous and free of large agglomerates.
-
-
Administration:
-
Immediately before administration, vortex the suspension vigorously for at least 30 seconds.
-
Using a suitable gavage needle, administer 0.2 mL of the suspension orally to a 20g mouse.
-
Protocol 2: Preparation of this compound Formulation for Topical Administration (1% w/v)
This protocol describes the preparation of a 1% (10 mg/mL) solution of this compound in a vehicle suitable for topical application.
Materials:
-
This compound powder
-
DMSO
-
Propylene glycol
-
Ethanol
-
Sterile glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh this compound:
-
Accurately weigh 10 mg of this compound powder and place it in a sterile glass vial.
-
-
Dissolve in DMSO:
-
Add 0.1 mL of DMSO to the vial and stir until the powder is completely dissolved.
-
-
Add Co-solvents:
-
Add 0.5 mL of propylene glycol and 0.4 mL of ethanol to the vial.
-
Stir the mixture until a clear, homogeneous solution is obtained.
-
-
Application:
-
Apply the desired volume of the solution to the target skin area using a micropipette.
-
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
Minimizing experimental variability in TP0427736 hydrochloride studies
Technical Support Center: TP0427736 Hydrochloride
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in their experiments. Our goal is to help you minimize experimental variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO but insoluble in water and ethanol.[1] For in vitro studies, we recommend preparing a stock solution in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1] Store the powdered compound at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded in your working solution or if the stock solution has been stored improperly. If you observe precipitation, gently warm the solution to 37°C and vortex to try and redissolve the compound. If precipitation persists, you may need to prepare a fresh dilution from your stock. When preparing working solutions, ensure the final concentration of DMSO is compatible with your cell line and does not exceed a level that could cause cellular toxicity (typically <0.5%).
In Vitro Experimental Design
Q3: What is the mechanism of action of this compound and how does that affect my experimental setup?
A3: this compound is a potent and selective inhibitor of ALK5 kinase activity.[2][3][4] ALK5 is a type I serine/threonine kinase receptor for TGF-β. By inhibiting ALK5, TP0427736 prevents the phosphorylation of Smad2 and Smad3 (Smad2/3), which are key downstream mediators of TGF-β signaling.[1][2][4] Therefore, your experimental design should include stimulation with TGF-β1 to activate the pathway, allowing you to observe the inhibitory effect of TP0427736. A typical workflow involves pre-treating your cells with this compound for a period (e.g., 2 hours) before stimulating them with TGF-β1 (e.g., 1 ng/mL) for a shorter duration (e.g., 1 hour).[1]
Q4: I am observing high variability between my replicate wells in a cell-based assay. What are the potential causes?
A4: High variability in cell-based assays can stem from several sources.[5] Ensure consistent cell seeding density across all wells, as variations in cell number will affect the results. Pipetting accuracy, especially with small volumes of concentrated compound, is critical. Use calibrated pipettes and proper technique. Inconsistent incubation times or temperature fluctuations across the plate can also contribute to variability. Finally, edge effects in multi-well plates can be a factor; consider avoiding the outer wells or filling them with a buffer or media to maintain a more uniform environment.
Q5: My results are not consistent between experiments. What should I check?
A5: Lack of inter-experiment reproducibility is a common challenge. Key factors to control are:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Reagent Quality: Ensure the quality and consistency of your reagents, including cell culture media, serum, and the this compound itself. Use a fresh aliquot of the compound for each experiment if possible.
-
TGF-β1 Activity: The activity of your TGF-β1 can vary between lots. It is advisable to test each new lot to determine the optimal concentration for stimulation.
-
Assay Timing: Perform the assay steps, such as treatment, stimulation, and lysis, at consistent time points.
Data Interpretation
Q6: What are the expected IC50 values for TP0427736?
A6: The reported IC50 values for TP0427736 are:
-
Smad2/3 phosphorylation in A549 cells (induced by TGF-β1): 8.68 nM.[1][2][6][7] It is important to note that TP0427736 is significantly more selective for ALK5 than for ALK3 (IC50 = 836 nM).[1][2][4]
Q7: My IC50 value is significantly different from the published values. Why might this be?
A7: Discrepancies in IC50 values can arise from differences in experimental conditions. Factors that can influence the apparent IC50 include:
-
Cell line used: Different cell lines may have varying levels of ALK5 expression or downstream signaling components.
-
TGF-β1 concentration: The concentration of the agonist used to stimulate the pathway can shift the IC50 value.
-
Assay format: The specific assay technology (e.g., ELISA, Western blot) and its sensitivity can affect the outcome.
-
Incubation times: The duration of pre-treatment with the inhibitor and stimulation with the agonist can impact the results.
-
Cell density: The number of cells per well can influence the effective concentration of the inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of TP0427736
| Target | Assay Condition | IC50 Value | Reference(s) |
| ALK5 Kinase Activity | Kinase inhibitory activity assay | 2.72 nM | [1][2][3][4] |
| ALK3 Kinase Activity | Kinase inhibitory activity assay | 836 nM | [1][2][4] |
| Smad2/3 Phosphorylation | TGF-β1 induced A549 cells | 8.68 nM | [1][2][6][7] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1][2] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
Detailed Experimental Protocols
Protocol: Inhibition of Smad2/3 Phosphorylation in A549 Cells
This protocol is based on the methodology described for assessing the in vitro activity of TP0427736.[1]
-
Cell Culture: Culture A549 cells in appropriate media and incubate overnight at 37°C in a 5% CO2, 95% air atmosphere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.
-
Stimulation: Add TGF-β1 to a final concentration of 1 ng/mL to each well.
-
Incubation: Incubate the plate for 1 hour.
-
Lysis: Wash the cells with PBS and then lyse them with RIPA buffer.
-
ELISA-based Detection:
-
Mix the cell lysate with a biotinylated anti-Smad2/3 antibody.
-
Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours.
-
Wash the wells and add a rabbit anti-phosphoserine antibody.
-
Following another wash, add a Europium-labeled anti-rabbit IgG antibody.
-
After a final wash, add a DELFIA Enhancement solution.
-
-
Data Acquisition: Measure the time-resolved fluorescence using a suitable plate reader.
-
Analysis: Determine the IC50 values by analyzing the concentration-response curves.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the TGF-β/Smad pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro cell-based assay with TP0427736 HCl.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. TP0427736 HCl | TGF-beta/Smad 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
TP0427736 hydrochloride degradation and handling precautions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0427736 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5).[1][2][3][4] Its mechanism of action involves blocking the kinase activity of ALK5, which in turn inhibits the phosphorylation of Smad2/3 proteins.[1][3] This disruption of the TGF-β/Smad signaling pathway makes it a valuable tool for research in areas such as androgenic alopecia.[2][3]
2. What are the recommended storage and handling precautions for this compound powder?
For optimal stability, the solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] It is important to avoid inhalation of the powder and contact with skin and eyes.[5] Always handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] In case of accidental contact, flush the affected area with copious amounts of water.[5]
3. How should I prepare and store stock solutions of this compound?
This compound has varying solubility in different solvents. It is recommended to prepare stock solutions in DMSO or a mixture of solvents for in vivo studies. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1][3]
Solubility and Stock Solution Stability:
| Solvent | Concentration | Storage Temperature | Stability |
| DMSO | 67 mg/mL (200.08 mM) | -80°C | 1 year |
| -20°C | 1 month | ||
| H₂O | 3.33 mg/mL (9.94 mM) | -80°C | 6 months |
| (Requires ultrasonic and warming to 60°C) | -20°C | 1 month |
Data compiled from multiple sources.[1][2]
4. What are the signs of degradation and how can I minimize it?
While specific degradation pathways for this compound are not extensively documented in the provided search results, general signs of chemical degradation can include changes in physical appearance (color, clarity of solutions) or a decrease in biological activity in experimental assays. To minimize degradation, adhere strictly to the recommended storage conditions for both the solid compound and stock solutions.[1][2] Avoid exposure to moisture, light, and extreme temperatures. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1] For hydrochloride salts in general, exposure to highly acidic or alkaline conditions, as well as strong oxidizing agents, can lead to degradation.[7][8][9]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Improperly prepared or degraded stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from the solid powder, ensuring complete dissolution. Use a fresh aliquot of a previously prepared stock solution that has been stored correctly at -80°C.
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Step: Review the experimental protocol, particularly the pre-incubation time with this compound and the concentration of the stimulating agent (e.g., TGF-β1).[1] Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not affecting cell viability.
-
Issue: Difficulty dissolving this compound.
-
Possible Cause: Incorrect solvent or temperature.
Experimental Protocols & Workflows
In Vitro Inhibition of Smad2/3 Phosphorylation in A549 Cells
This protocol is based on the methodology described for assessing the inhibitory activity of TP0427736.[1]
-
Cell Culture: Culture A549 cells overnight in appropriate plates at 37°C in a 5% CO₂ atmosphere.
-
Pre-treatment: Treat the cells with various concentrations of TP0427736 or a vehicle control (e.g., DMSO) for 2 hours.
-
Stimulation: Add 1 ng/mL of TGF-β1 to the cell cultures.
-
Incubation: Incubate the cells for 1 hour.
-
Lysis: Wash the cells with PBS and then lyse them using RIPA buffer.
-
Detection: The level of phosphorylated Smad2/3 can be determined using methods such as ELISA or Western blotting. For an ELISA-based method, the lysate can be transferred to a streptavidin-coated plate with a biotinylated anti-Smad2/3 antibody, followed by detection with an anti-phosphoserine antibody and a labeled secondary antibody.[1]
-
Analysis: Measure the signal (e.g., fluorescence) and calculate the IC₅₀ value by analyzing the concentration-response curve. The reported IC₅₀ for TP0427736 in this assay is 8.68 nM.[1][2][3]
Visualizations
Caption: Inhibition of the TGF-β/ALK5/Smad signaling pathway by this compound.
Caption: Workflow for in vitro assessment of this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of ALK5 Inhibitors: TP0427736 Hydrochloride vs. SB-431542
For researchers, scientists, and drug development professionals, the selective inhibition of Activin Receptor-Like Kinase 5 (ALK5) is crucial for investigating the TGF-β signaling pathway's role in various physiological and pathological processes. This guide provides an objective, data-driven comparison of two prominent ALK5 inhibitors: TP0427736 hydrochloride and SB-431542, to aid in the selection of the most suitable compound for specific research needs.
The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a wide range of diseases, including cancer and fibrosis. ALK5, a type I serine/threonine kinase receptor, is the principal transducer of TGF-β signals. Its inhibition offers a targeted approach to modulate the pathway's effects. Both this compound and SB-431542 are small molecule inhibitors that target the ATP-binding site of ALK5, but they exhibit distinct profiles in terms of potency and selectivity.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and SB-431542, providing a clear comparison of their in vitro activities.
| Feature | This compound | SB-431542 | Reference(s) |
| Target(s) | ALK5 | ALK5 , ALK4, ALK7 | [2][3][4][5] |
| ALK5 IC50 | 2.72 nM | 94 nM | [2][3][4][5] |
| Cellular pSmad2/3 Inhibition IC50 | 8.68 nM (in A549 cells) | ~150 nM (in MDA-MB-468 cells) | [3][6][7] |
| Selectivity | >300-fold selective for ALK5 over ALK3 | Selective for ALK4/5/7 over other ALK family members (BMP receptors) and other kinases (ERK, JNK, p38) | [3][8] |
In-Depth Analysis
Potency:
This compound demonstrates significantly higher potency in inhibiting ALK5 kinase activity compared to SB-431542. With an IC50 of 2.72 nM in a biochemical assay, it is approximately 35 times more potent than SB-431542, which has a reported IC50 of 94 nM.[2][3][4][5] This enhanced potency is also reflected in cellular assays, where this compound inhibits TGF-β1-induced Smad2/3 phosphorylation with an IC50 of 8.68 nM in A549 cells.[3][6] In contrast, the EC50 for SB-431542 in a Smad2 nuclear translocation assay is approximately 150 nM.[7]
Selectivity:
Both inhibitors exhibit a degree of selectivity for the TGF-β/Activin pathway over the Bone Morphogenetic Protein (BMP) pathway. TP0427736 is reported to be over 300-fold more selective for ALK5 than for ALK3, a BMP type I receptor.[3] SB-431542 is a selective inhibitor of ALK4, ALK5, and ALK7 and does not affect the more divergent ALK family members that recognize BMPs.[8] It has also been shown to have no effect on the ERK, JNK, or p38 MAP kinase pathways.[8] The selectivity of SB-431542 is attributed to a key serine residue (Ser280) in the ATP-binding pocket of ALK4/5/7, which is absent in BMP receptors.[9]
Signaling Pathways and Experimental Workflows
To better visualize the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for comparing ALK5 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and SB-431542.
ALK5 Kinase Inhibition Assay (Biochemical Assay)
This protocol is designed to determine the in vitro potency of an inhibitor against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 (active)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (with [γ-33P]ATP)
-
Substrate: GST-tagged Smad3
-
This compound or SB-431542 (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of recombinant ALK5 enzyme (e.g., 5-10 ng) diluted in kinase assay buffer to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture (e.g., 10 µM ATP with [γ-33P]ATP and 0.2 mg/mL GST-Smad3).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Inhibition of TGF-β-induced Smad2/3 Phosphorylation (Cellular Assay)
This protocol assesses the ability of an inhibitor to block the TGF-β signaling pathway in a cellular context.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound or SB-431542 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Smad levels to total Smad.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Both this compound and SB-431542 are valuable tools for the study of TGF-β signaling. The choice between them will largely depend on the specific requirements of the experiment.
-
This compound is the inhibitor of choice when high potency is paramount. Its low nanomolar IC50 allows for the use of lower concentrations, which can minimize off-target effects and be more cost-effective in the long run.
-
SB-431542 , while less potent, is a well-characterized and widely used inhibitor with a proven track record in the literature. Its selectivity profile is well-documented, making it a reliable choice for experiments where a broader inhibition of ALK4/5/7 is desired or acceptable.
Ultimately, the selection should be guided by a thorough consideration of the experimental goals, the cell types or systems being used, and the desired level of potency and selectivity. The provided data and protocols aim to equip researchers with the necessary information to make an informed decision.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mesoscale.com [mesoscale.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of TP0427736 Hydrochloride for Androgenic Alopecia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of TP0427736 hydrochloride with established treatments for androgenic alopecia (AGA), namely minoxidil and finasteride. The information is compiled from preclinical studies, with a focus on experimental data and methodologies to aid in the evaluation and design of future research.
Executive Summary
This compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I receptor for transforming growth factor-beta (TGF-β). By targeting the TGF-β/Smad signaling pathway, which plays a crucial role in the transition of hair follicles from the growth (anagen) to the regression (catagen) phase, TP0427736 offers a targeted approach to treating AGA.[1][2] In vivo studies in mouse models have demonstrated its potential to prolong the anagen phase and prevent hair follicle miniaturization.
This guide compares the performance of this compound with two widely used FDA-approved treatments for AGA:
-
Minoxidil: A vasodilator that is thought to promote hair growth by increasing blood flow to the hair follicles and upregulating growth factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).
-
Finasteride: A 5α-reductase inhibitor that prevents the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in the pathogenesis of AGA.
Comparative In Vivo Efficacy
The following table summarizes the quantitative data from preclinical in vivo studies in C57BL/6 mice, a common model for hair growth research.
| Compound | Dosage/Application | Key Efficacy Endpoints | Animal Model | Study Duration |
| This compound | Topical | Suppressed shortening of average hair follicle length during anagen-to-catagen transition; Significantly decreased Smad2 phosphorylation in mouse skin.[1] | C57BL/6 Mice | Not Specified |
| Minoxidil (5%) | Topical (once daily) | Hair growth observed at day 8, significantly greater than vehicle; Increased mRNA and protein levels of IGF-1 and VEGF.[3] | C57BL/6 Mice | 16 days |
| Finasteride (oral) | 0.1 mg/ml (once daily) | 86.7% hair growth (60% total, 26.7% partial) at 10 weeks.[4][5] | Testosterone-induced AGA in C57BL/6 Mice | 10 weeks |
| Finasteride (subcutaneous) | 15 mg/ml (single injection) | 93.3% hair growth (60% total, 33.3% partial) at 10 weeks.[4][5] | Testosterone-induced AGA in C57BL/6 Mice | 10 weeks |
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting the efficacy data.
This compound Study Protocol
-
Animal Model: C57BL/6 mice with synchronized hair follicles through dorsal hair depilation.[1]
-
Drug Administration: Topical application of TP0427736. The exact concentration and frequency were not specified in the available literature.
-
Efficacy Assessment:
Minoxidil Study Protocol
-
Animal Model: Male C57BL/6 mice (7-week-old).[3]
-
Hair Cycle Synchronization: Dorsal hair was shaved.
-
Drug Administration: Topical application of 30 µL of 5% minoxidil solution once daily to a 2 cm² dorsal area.[3]
-
Efficacy Assessment:
-
Hair Growth Monitoring: Daily digital photographs to calculate the area with hair growth using ImageJ software.[3]
-
Histological Analysis: Skin cross-sections were optically captured.[3]
-
Biomarker Analysis: Quantitative real-time RT-PCR and ELISA to measure mRNA and protein levels of IGF-1 and VEGF in hair follicles.[3]
-
Finasteride Study Protocol (Systemic Administration)
-
Animal Model: C57BL/6 mice with testosterone-induced androgenic alopecia.[4][6]
-
Induction of AGA: Subcutaneous injection of testosterone.
-
Drug Administration:
-
Efficacy Assessment:
-
Visual Assessment: Weekly image capture to evaluate hair growth, categorized as total or partial.[6]
-
Histological Analysis: Longitudinal and transverse skin sections to observe hair follicle phase (anagen vs. catagen).[4][6]
-
Hormone Level Analysis: Measurement of serum dihydrotestosterone (DHT) levels.[4]
-
Signaling Pathways and Experimental Workflows
TGF-β/Smad Signaling Pathway in Hair Follicle Cycling
The following diagram illustrates the mechanism of action of this compound in the context of the TGF-β signaling pathway, which is known to induce the catagen phase of the hair cycle.[2][7][8]
In Vivo Efficacy Validation Workflow
This diagram outlines a typical experimental workflow for validating the efficacy of a hair growth-promoting compound in a mouse model.
Conclusion
This compound presents a promising, mechanism-based approach for the treatment of androgenic alopecia by directly targeting the TGF-β/Smad signaling pathway to prolong the anagen phase of the hair cycle. While direct comparative in vivo studies with minoxidil and finasteride are not yet widely published, the available data suggests a distinct and targeted mechanism of action. Further research with standardized protocols and head-to-head comparisons will be crucial to fully elucidate the relative efficacy of this compound in the therapeutic landscape of AGA. The detailed experimental methodologies and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community in advancing the research and development of novel treatments for hair loss.
References
- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of TGF-beta2 in the human hair cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of finasteride polymer microspheres for systemic application in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of finasteride polymer microspheres for systemic application in androgenic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Tackling hair loss: TGF-beta protein may prevent baldness, study reveals [personalcareinsights.com]
- 8. Control of murine hair follicle regression (catagen) by TGF-beta1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of TP0427736 Hydrochloride: A Comparative Analysis for ALK Family Kinase Researchers
For researchers and professionals in drug development, the precise targeting of kinase inhibitors is paramount. This guide provides a detailed comparative analysis of TP0427736 hydrochloride, focusing on its specificity for the Activin Receptor-Like Kinase (ALK) family, particularly ALK5. Experimental data is presented to objectively compare its performance against other known ALK5 inhibitors.
This compound has emerged as a highly potent and selective inhibitor of ALK5, a transforming growth factor-beta (TGF-β) type I receptor.[1][2][3] This specificity is critical, as off-target inhibition of other kinases can lead to unintended cellular effects and potential toxicity. This guide delves into the quantitative data supporting the selectivity of TP0427736, details the experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against ALK5 and compared with its activity against other kinases, notably ALK3 (also known as BMPR1A). The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for ALK5.
| Compound | ALK5 IC50 (nM) | ALK3 IC50 (nM) | Selectivity (ALK3/ALK5) |
| This compound | 2.72 | 836 | ~307-fold |
| SB-431542 | 94 | >10000 | >106-fold |
| A-83-01 | 12 | >10000 | >833-fold |
| Galunisertib (LY2157299) | 56 | - | - |
| SD-208 | 48 | - | - |
Understanding the TGF-β/ALK5 Signaling Pathway
TP0427736 exerts its effect by inhibiting the kinase activity of ALK5, a key receptor in the TGF-β signaling pathway. This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Upon binding of TGF-β ligands, the type II receptor (TGF-βRII) recruits and phosphorylates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.
References
A Comparative Analysis of TP0427736 Hydrochloride and Minoxidil for Hair Growth Stimulation
For Immediate Release
[City, State] – December 8, 2025 – In the dynamic field of hair loss treatment research, two compounds, TP0427736 hydrochloride and the well-established minoxidil, are subjects of significant interest. This guide offers a detailed comparative analysis of their mechanisms of action, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview for their work. While direct comparative studies are not yet available, this document synthesizes findings from independent research to draw objective comparisons.
Executive Summary
This compound emerges as a highly specific and potent inhibitor of the TGF-β type I receptor ALK5, directly targeting a key pathway implicated in androgenetic alopecia. In contrast, minoxidil, a widely used therapeutic, exhibits a broader and less understood mechanism of action, involving vasodilation, potassium channel opening, and the stimulation of various growth factors. Both compounds have demonstrated efficacy in promoting hair growth in preclinical models, with this compound showing promise in elongating the anagen (growth) phase of the hair cycle, while minoxidil is known to shorten the telogen (resting) phase and prolong the anagen phase.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key characteristics and experimental findings for this compound and minoxidil. It is important to note that the data presented is derived from separate studies, and direct head-to-head comparisons may not be appropriate without further research under identical experimental conditions.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Minoxidil |
| Chemical Class | Thiazolyl-imidazole derivative | Pyrimidine derivative |
| Primary Mechanism | Potent and selective inhibitor of TGF-β type I receptor (ALK5) kinase.[1][2] | Not fully elucidated; involves opening of ATP-sensitive potassium channels, vasodilation, and stimulation of growth factors.[3][4][5][6] |
| Signaling Pathway | Inhibition of ALK5 prevents the phosphorylation of Smad2/3, thereby reducing TGF-β-induced growth inhibition of hair follicle cells.[1][2] | Multiple pathways implicated, including activation of ERK and Akt, increasing the Bcl-2/Bax ratio, and stimulation of VEGF and prostaglandin E2 synthesis.[3][7] |
| Effect on Hair Cycle | Elongates the anagen phase by suppressing the transition to the catagen phase.[1][2][8] | Shortens the telogen phase, causing premature entry into anagen, and prolongs the anagen phase.[4][5][6][7][9] |
Table 2: In Vitro Efficacy Data
| Parameter | This compound | Minoxidil |
| Target | ALK5 Kinase | Multiple targets |
| IC50 | 2.72 nM for ALK5 kinase activity.[1][2] | Data not typically presented as IC50 due to complex mechanism. |
| Cell-Based Assay | Inhibits Smad2/3 phosphorylation and reduces TGF-β-induced growth inhibition in human outer root sheath cells.[1][2] | Stimulates proliferation of dermal papilla cells and may increase VEGF mRNA expression.[7][10] |
Table 3: In Vivo Efficacy Data (from mouse models)
| Parameter | This compound | Minoxidil |
| Animal Model | C57BL/6 mice with synchronized hair cycles.[8] | Various models including C57BL/6 mice and rats.[9][11][12][13] |
| Key Findings | Significantly increased the anagen hair region ratio and suppressed the shortening of hair follicle length during the anagen-to-catagen transition.[2][8] Topical application decreased Smad2 phosphorylation in mouse skin.[1][2] | Induces a remarkable shortening of the telogen phase in rats.[9] Can increase the rate of DNA synthesis in the anagen bulb.[9] |
| Quantitative Data | Specific percentage increases in hair growth parameters from published studies are not readily available. | In one study with women, 2% minoxidil solution led to a 42.5% increase in total hair weight over 32 weeks compared to placebo.[1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Signaling pathway of this compound.
Caption: Postulated signaling pathways of Minoxidil.
Caption: General experimental workflow for hair growth studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of hair growth-promoting agents.
Human Hair Follicle Organ Culture
This ex vivo model maintains the three-dimensional structure of the hair follicle, allowing for the assessment of hair shaft elongation and other biological parameters in a controlled environment.[3][4][5][14][15]
-
Isolation: Anagen VI hair follicles are micro-dissected from human scalp skin samples. Excess subcutaneous fat is removed to visualize the hair follicle bulbs.[3]
-
Culture: Isolated follicles are cultured individually in 24-well plates containing supplemented Williams' E Medium.[3]
-
Treatment: After an initial 24-hour culture period, the medium is replaced with fresh medium containing the test compound (e.g., this compound or minoxidil) or a vehicle control.[3]
-
Analysis of Hair Shaft Elongation: The length of the hair shaft is measured daily using a calibrated microscope.
-
Histological Analysis: At the end of the culture period, follicles are fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess morphology and cell proliferation.[3]
Dermal Papilla Cell Proliferation Assay
This in vitro assay is used to determine the effect of compounds on the proliferation of dermal papilla cells, which play a critical role in regulating hair growth.
-
Cell Culture: Human dermal papilla cells (DPCs) are isolated from hair follicles and cultured in appropriate media.[16]
-
Treatment: DPCs are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compound or a control.[16]
-
Proliferation Assessment (BrdU Assay): A BrdU (Bromodeoxyuridine) labeling solution is added to the cells. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is then quantified using an antibody-based colorimetric assay, providing a measure of cell proliferation.[16]
-
MTT Assay: Alternatively, cell viability and proliferation can be assessed using an MTT assay, which measures the metabolic activity of the cells.[16]
In Vivo Hair Growth Model (C57BL/6 Mice)
The C57BL/6 mouse is a commonly used in vivo model for studying hair growth due to its synchronized hair follicle cycles.
-
Hair Cycle Synchronization: The hair on the dorsal skin of the mice is removed by waxing or clipping to induce a synchronized anagen phase.[8][11]
-
Topical Application: A solution of the test compound (e.g., this compound or minoxidil) or a vehicle control is applied topically to the depilated area daily or as per the study design.[8][11]
-
Assessment of Hair Growth:
-
Gross Observation: The treated area is photographed at regular intervals to visually assess hair regrowth.[11][13]
-
Histological Analysis: Skin biopsies are taken at different time points, sectioned, and stained to determine the ratio of anagen to telogen hair follicles.[8]
-
Quantitative Measurements: At the end of the study, the hair can be clipped and weighed, or individual hair lengths can be measured.
-
Conclusion
This compound and minoxidil represent two distinct approaches to stimulating hair growth. This compound's targeted inhibition of the ALK5/TGF-β pathway offers a specific mechanism for preventing the premature entry of hair follicles into the catagen phase, a key factor in androgenetic alopecia. Minoxidil, while effective, operates through a more complex and multifaceted mechanism that is still being fully elucidated.
The lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and safety of these two compounds. Future studies employing the standardized protocols outlined in this guide will be invaluable in providing the head-to-head data required for a conclusive comparison. Such research will be instrumental in advancing the development of novel and more effective treatments for hair loss.
References
- 1. Quantitative estimation of hair growth. I. androgenetic alopecia in women: effect of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex Vivo Organ Culture of Human Hair Follicles: A Model Epithelial–Neuroectodermal–Mesenchymal Interaction System | Springer Nature Experiments [experiments.springernature.com]
- 6. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pieronline.jp [pieronline.jp]
- 9. The effect of topical minoxidil on hair follicular cycles of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
- 16. Herbal Extracts Induce Dermal Papilla Cell Proliferation of Human Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of TP0427736 Hydrochloride and Finasteride for Androgenetic Alopecia
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the potential synergistic effects of TP0427736 hydrochloride and finasteride, two compounds with distinct mechanisms of action targeting key pathways implicated in androgenetic alopecia (AGA). This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for hair loss.
Introduction
Androgenetic alopecia is a common form of hair loss driven by the androgen dihydrotestosterone (DHT). DHT binds to androgen receptors in dermal papilla cells of the hair follicle, leading to the production of downstream signaling molecules that shorten the anagen (growth) phase of the hair cycle. A key mediator in this process is Transforming Growth Factor-beta (TGF-β). Emerging research points to a significant crosstalk between androgen signaling and the TGF-β pathway, presenting an opportunity for a dual-pronged therapeutic approach.
This guide explores the individual and potential combined effects of finasteride, a 5α-reductase inhibitor that blocks DHT production, and this compound, a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5). By targeting both the upstream trigger (DHT) and a critical downstream effector (TGF-β signaling), a combination therapy may offer synergistic benefits over monotherapy.
Mechanism of Action and Rationale for Synergy
Finasteride is a well-established therapeutic for AGA. It acts as a competitive and specific inhibitor of type II and type III 5α-reductase enzymes.[1][2] These enzymes are responsible for the conversion of testosterone to the more potent androgen, DHT.[3][4] By inhibiting 5α-reductase, finasteride effectively reduces DHT levels in the scalp and serum, thereby mitigating its miniaturizing effect on hair follicles.[5]
This compound is a novel small molecule inhibitor of ALK5.[6][7] ALK5 is the receptor for TGF-β, and its activation leads to the phosphorylation of downstream signaling molecules, Smad2 and Smad3.[8] Phosphorylated Smad2/3 then translocates to the nucleus to regulate gene expression, ultimately leading to cell growth inhibition and the promotion of the catagen (regression) phase of the hair cycle.[8][9] this compound directly blocks this signaling cascade by inhibiting the kinase activity of ALK5.[6][7]
The scientific basis for the potential synergy between these two compounds lies in the direct link between DHT and TGF-β signaling in hair follicle dermal papilla cells. Studies have shown that androgens, including DHT, induce the expression and secretion of TGF-β1 and TGF-β2 from these cells.[1][3][8] This androgen-induced TGF-β then acts on surrounding epithelial cells to suppress their proliferation, a key step in the miniaturization of the hair follicle.[1][8]
A combination therapy of finasteride and this compound could therefore act synergistically by:
-
Reducing the Production of the Inhibitory Signal: Finasteride lowers the concentration of DHT, leading to a decrease in the induction of TGF-β.
-
Blocking the Action of the Residual Inhibitory Signal: this compound inhibits the ALK5 receptor, preventing the signaling of any remaining TGF-β that is not suppressed by finasteride.
This dual blockade of the androgen-TGF-β axis is hypothesized to more effectively prolong the anagen phase and prevent the catagen transition than either agent alone.
Signaling Pathway and Experimental Workflow
Comparative Performance Data
The following tables summarize key in vitro and in vivo data for this compound and finasteride based on existing literature. It is important to note that these data are from separate studies and not from a head-to-head comparison.
Table 1: In Vitro Efficacy Data
| Compound | Target | Assay | IC50 / Effect | Reference |
| TP0427736 HCl | ALK5 Kinase | Kinase Inhibitory Assay (ELISA) | 2.72 nM | [7] |
| Smad2/3 Phosphorylation | Cell-based ELISA (A549 cells) | 8.68 nM | [6][7] | |
| TGF-β Induced Growth Inhibition | Human Outer Root Sheath Cell Assay | Rescued proliferation in a concentration-dependent manner | [8] | |
| Finasteride | 5α-Reductase Type II | Enzyme Inhibition | Reduces DHT levels by up to 70% | [5] |
| Dermal Papilla Cell Proliferation | MTT Assay | Increased proliferation | [10] |
Table 2: In Vivo / Ex Vivo Efficacy Data
| Compound | Model | Key Finding | Reference |
| TP0427736 HCl | Mouse Model (Topical Application) | Suppressed shortening of hair follicle length during anagen-to-catagen transition | [7] |
| Finasteride | Human Clinical Trial (1mg/day, 48 weeks) | Net improvement in total hair count (8.3%) and anagen hair count (26%) vs. placebo | [11] |
| Human Clinical Trial | Improvement in anagen to telogen ratio | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the synergistic effects of this compound and finasteride.
Human Hair Follicle Organ Culture (HFOC)
-
Objective: To assess the effect of the compounds on hair shaft elongation in an ex vivo model that preserves the complex microenvironment of the hair follicle.
-
Protocol:
-
Isolation: Obtain human scalp skin samples from cosmetic surgery with informed consent. Under a stereomicroscope, micro-dissect anagen VI hair follicles from the subcutaneous fat.
-
Culture: Place individual, intact follicles into single wells of a 24-well plate containing 1 mL of supplemented Williams' E Medium. Culture at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours of equilibration, replace the medium with fresh medium containing the vehicle control (e.g., DMSO), finasteride (e.g., 0.1 µM), this compound (e.g., 10 nM), or a combination of both. Change the medium every 48 hours.
-
Analysis: Capture digital images of each follicle daily for 7-10 days. Measure the length of the hair shaft from the base of the hair bulb using calibrated imaging software. Calculate the cumulative elongation for each treatment group.[9][12]
-
Dermal Papilla Cell (DPC) Proliferation Assay (BrdU)
-
Objective: To determine the effect of the compounds on the proliferation of DPCs, which are critical for regulating hair growth.
-
Protocol:
-
Cell Culture: Isolate and culture human DPCs from hair follicles.[13] Seed DPCs (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Replace the culture medium with serum-free medium containing the vehicle control, finasteride, this compound, or the combination at various concentrations. Incubate for 48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 4-12 hours to allow for incorporation into the DNA of proliferating cells.
-
Detection: Fix and denature the cells. Add an anti-BrdU antibody conjugated to a peroxidase enzyme. After washing, add the substrate solution and measure the colorimetric output on a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.[10][14]
-
Western Blot for Phospho-Smad2/3
-
Objective: To quantify the inhibitory effect of this compound on the TGF-β signaling pathway, both alone and in combination with finasteride.
-
Protocol:
-
Cell Lysis: Culture DPCs to 80-90% confluency. Treat with the respective compounds for a specified time (e.g., 30 minutes to 24 hours), with or without stimulation by TGF-β1 (e.g., 10 ng/mL).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. It is critical to include serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate.[15]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Smad2 (Ser465/467) and/or phospho-Smad3 (Ser423/425). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with antibodies for total Smad2/3 and a loading control (e.g., β-actin or GAPDH) for normalization.[15][16]
-
Conclusion
The distinct yet interconnected mechanisms of finasteride and this compound present a compelling rationale for their combined use in the treatment of androgenetic alopecia. Finasteride addresses the hormonal trigger (DHT), while this compound targets a key downstream pathway (TGF-β) that executes the hair growth-inhibitory signal. The experimental protocols outlined in this guide provide a framework for rigorously evaluating the potential synergistic effects of this combination therapy. Further in vitro and in vivo studies are warranted to validate this promising therapeutic strategy and to elucidate the full extent of its efficacy for researchers and drug development professionals in the field of hair restoration.
References
- 1. Androgen-inducible TGF-beta1 from balding dermal papilla cells inhibits epithelial cell growth: a clue to understand paradoxical effects of androgen on human hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of transforming growth factor-beta 1 by androgen is mediated by reactive oxygen species in hair follicle dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of transforming growth factor-beta 1 by androgen is mediated by reactive oxygen species in hair follicle dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. [PDF] Identification of androgen-inducible TGF-beta1 derived from dermal papilla cells as a key mediator in androgenetic alopecia. | Semantic Scholar [semanticscholar.org]
- 7. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of TGF-beta2 in the human hair cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Herbal Extracts Induce Dermal Papilla Cell Proliferation of Human Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 人毛囊真皮乳头细胞(HFDPC)培养方案 [sigmaaldrich.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 16. SMAD2/3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Confirming ALK5 Target Engagement of TP0427736 Hydrochloride: A Comparative Guide
Introduction to ALK5 and TP0427736 Hydrochloride
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, most notably cancer and fibrosis.[1] Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase receptor, is the primary transducer of TGF-β signals. Upon ligand binding, ALK5 phosphorylates the downstream signaling proteins SMAD2 and SMAD3, initiating a cascade that culminates in the regulation of target gene expression.[1]
This compound is a potent and selective inhibitor of ALK5.[2][3] It has demonstrated significant inhibitory activity against ALK5 kinase with a biochemical IC50 of 2.72 nM.[2][4][5][6] In cellular assays, it effectively inhibits the phosphorylation of Smad2/3 in A549 cells induced by TGF-β1 with an IC50 value of 8.68 nM.[2][4][5] This guide provides a comparative analysis of this compound's performance against other ALK5 inhibitors and details the experimental methodologies to confirm its target engagement in a cellular context.
Comparative Analysis of ALK5 Inhibitors
To benchmark the cellular potency of this compound, the following table summarizes its activity alongside other well-characterized ALK5 inhibitors. The primary metric for comparison is the cellular IC50 value for the inhibition of TGF-β-induced phosphorylation of SMAD2/3.
| Compound | Biochemical IC50 (ALK5) | Cellular IC50 (p-SMAD2/3) | Reference |
| This compound | 2.72 nM | 8.68 nM | [2][4][5] |
| Vactosertib (EW-7197) | 11 nM | 24 nM | [1] |
| GW788388 | 18 nM | 454 nM | [1] |
| TP-008 | 343 nM | 245 nM | [1][7] |
Methodologies for Confirming Target Engagement
Two primary methods are employed to confirm that a compound is engaging ALK5 in cells: assessing the inhibition of downstream signaling and directly measuring target binding.
-
Inhibition of Downstream Signaling (Phospho-SMAD2/3 Assay): This method provides functional confirmation of target engagement by measuring the inhibition of the direct downstream substrates of ALK5.[1] A reduction in the levels of phosphorylated SMAD2 and SMAD3 (p-SMAD2/3) in response to TGF-β stimulation upon treatment with the inhibitor indicates successful target inhibition.[1]
-
Direct Target Binding (Cellular Thermal Shift Assay - CETSA): CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[1][8] When a compound binds to its target protein, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[1] This thermal stabilization is then quantified, typically by Western Blot, to confirm target engagement.[1]
Signaling Pathways and Experimental Workflows
To visually represent the biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TP0427736 HCl | TGF-beta/Smad 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
TP0427736 Hydrochloride: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of TP0427736 hydrochloride's kinase selectivity profile. By examining its performance against other known ALK5 inhibitors and presenting supporting experimental data, this document aims to provide a clear and objective resource for evaluating its potential in research and development.
This compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase that plays a crucial role in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 an attractive therapeutic target.[1][2][3] This guide provides a detailed comparison of this compound with other ALK5 inhibitors, focusing on its selectivity against a panel of kinases.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC50) of this compound and two other well-characterized ALK5 inhibitors, SB-431542 and Galunisertib, against a representative panel of kinases.
| Kinase Target | TP0427736 HCl IC50 (nM) | SB-431542 IC50 (nM) | Galunisertib IC50 (nM) |
| ALK5 (TGFβR1) | 2.72 | 94 | 51 |
| ALK2 (ACVR1) | - | No significant inhibition | - |
| ALK3 (BMPR1A) | 836 | No significant inhibition | - |
| ALK4 (ACVR1B) | - | Inhibits | - |
| ALK7 (ACVR1C) | - | Inhibits | - |
| p38 MAPK | - | >10,000 | - |
Note: A lower IC50 value indicates greater potency. Data for the comparative compounds is sourced from publicly available literature. A comprehensive kinase panel screen for this compound is not publicly available; the data presented reflects known targets.
As the data indicates, this compound demonstrates high potency for ALK5 with an IC50 of 2.72 nM.[4] Notably, it exhibits over 300-fold selectivity for ALK5 over the closely related ALK3 (IC50 = 836 nM).[4] In cellular assays, this compound effectively inhibits the phosphorylation of Smad2/3, a downstream effector of ALK5, with an IC50 of 8.68 nM.[4]
In comparison, SB-431542 is a potent inhibitor of ALK5, ALK4, and ALK7, but does not significantly affect other ALK family members or the p38 MAPK pathway.[5][6][7] Galunisertib (LY2157299) is another potent ALK5 inhibitor with an IC50 of 51 nM and has been evaluated in a comprehensive kinase panel, demonstrating high selectivity.[8][9]
Signaling Pathway and Experimental Workflow
To provide a clearer context for the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the TGF-β/Smad signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: The TGF-β/Smad signaling pathway inhibited by TP0427736 HCl.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Experimental Protocols
The determination of a kinase inhibitor's selectivity and potency relies on robust and well-defined experimental methodologies. Below are outlines of the key assays used in the characterization of compounds like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.
General Protocol:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in a suitable buffer, typically containing DMSO.
-
Assay Reaction: The kinase, a specific substrate (peptide or protein), and ATP are combined in the wells of a microtiter plate. The test compound at various concentrations is added to the wells.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for the phosphorylation reaction to occur.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence/FRET-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
ELISA-Based Assays: Utilizing phosphospecific antibodies to detect the phosphorylated substrate.
-
-
Data Analysis: The signal from each concentration of the test compound is measured and normalized to controls (0% and 100% inhibition). The IC50 value is then calculated by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Cell-Based Assay)
Objective: To determine the potency of a compound in inhibiting a specific kinase within a cellular context.
Principle: This assay measures the inhibition of the phosphorylation of a downstream substrate of the target kinase in intact cells. For ALK5, this is typically the phosphorylation of Smad2/3.
General Protocol:
-
Cell Culture: A relevant cell line (e.g., A549 human lung carcinoma cells) is cultured to an appropriate confluency in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a defined period.
-
Stimulation: The signaling pathway is activated by adding the appropriate ligand (e.g., TGF-β1) to induce the phosphorylation of the target substrate.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release the cellular proteins.
-
Detection of Phosphorylation: The level of the phosphorylated substrate is quantified using methods such as:
-
Western Blotting: Separating proteins by gel electrophoresis, transferring them to a membrane, and probing with a phosphospecific antibody.
-
ELISA: Capturing the total protein and detecting the phosphorylated form with a specific antibody.
-
Flow Cytometry (Phosflow): Staining intracellular phosphorylated proteins with fluorescently labeled antibodies and analyzing the cells by flow cytometry.
-
-
Data Analysis: The signal for the phosphorylated protein is normalized to the total amount of the protein or a housekeeping protein. The IC50 value is determined by plotting the inhibition of phosphorylation against the compound concentration.
Conclusion
This compound is a highly potent and selective inhibitor of ALK5. Its strong preference for ALK5 over other kinases, particularly the closely related ALK3, suggests a favorable selectivity profile that may minimize off-target effects. The comparison with other ALK5 inhibitors highlights its potential as a valuable research tool for studying the TGF-β signaling pathway and as a promising candidate for further therapeutic development. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize such inhibitors.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TP0427736 Hydrochloride Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of TP0427736 hydrochloride, a potent and selective inhibitor of the TGF-β receptor I kinase (ALK5), across different cell lines. The information is intended to assist researchers in evaluating its potential applications and designing further studies. While direct cross-validation data in a wide variety of cell lines is limited in publicly available literature, this guide summarizes the known effects of this compound and compares them with other commonly used ALK5 inhibitors, providing a framework for further investigation.
Mechanism of Action: Targeting the TGF-β/SMAD Pathway
This compound exerts its effects by selectively inhibiting the kinase activity of ALK5.[1][2][3][4] This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3, which are crucial for transducing the TGF-β signal from the cell membrane to the nucleus. By blocking this pathway, this compound can modulate various cellular processes regulated by TGF-β, including cell proliferation, differentiation, migration, and apoptosis. The TGF-β pathway is a key player in both normal physiology and in pathological conditions such as cancer and fibrosis.
Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.
In Vitro Efficacy of this compound
The inhibitory activity of this compound has been characterized in biochemical and cell-based assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| ALK5 Kinase Activity (IC50) | 2.72 nM | Cell-free assay | [1][4] |
| ALK3 Kinase Activity (IC50) | 836 nM | Cell-free assay | [1] |
| TGF-β1-induced SMAD2/3 Phosphorylation (IC50) | 8.68 nM | A549 (Human Lung Carcinoma) | [1][3][5] |
| Effect on Cell Growth | Rescued TGF-β1 and TGF-β2 inhibited proliferation | Human Outer Root Sheath Cells | [4] |
Comparison with Other ALK5 Inhibitors
While direct comparative studies with this compound are scarce, the following table provides a summary of reported IC50 values for other well-known ALK5 inhibitors. This information can serve as a benchmark for researchers selecting a suitable inhibitor for their studies. It is important to note that these values were determined in various assays and cell lines, and direct comparisons should be made with caution.
| Compound | ALK5 IC50 (nM) | Key Features |
| This compound | 2.72 | High potency and selectivity against ALK3 |
| SB-431542 | 94 | Widely used, potent and selective |
| A-83-01 | 12 | Potent inhibitor of ALK4, ALK5, and ALK7 |
| Galunisertib (LY2157299) | 51 | Clinically evaluated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize the effects of ALK5 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: General workflow for a cell viability MTT assay.
Western Blot for SMAD2/3 Phosphorylation
This technique is used to detect the levels of phosphorylated SMAD2/3.
-
Cell Lysis: After treatment with this compound and/or TGF-β, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound."
-
Create a Monolayer: Grow cells to confluence in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the desired concentration of this compound or other compounds.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Figure 3: Workflow for a wound healing (scratch) assay.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of ALK5, demonstrating clear effects on the TGF-β/SMAD signaling pathway in A549 and human outer root sheath cells. However, to establish its broader utility and to perform a comprehensive cross-validation, further studies are warranted. Future research should focus on:
-
Expanding the panel of cell lines: Testing the effects of this compound in a wider range of cancer cell lines (e.g., breast, colon, pancreatic), as well as in fibroblast and endothelial cells, would provide a more complete picture of its activity.
-
Direct comparative studies: Head-to-head comparisons of this compound with other ALK5 inhibitors in the same cell lines and under identical experimental conditions are necessary for a definitive assessment of its relative potency and efficacy.
-
Investigating diverse cellular responses: Beyond proliferation and SMAD phosphorylation, future studies should explore the impact of this compound on other TGF-β-mediated processes such as epithelial-mesenchymal transition (EMT), invasion, and extracellular matrix deposition in relevant cell models.
This guide serves as a starting point for researchers interested in this compound. The provided data and protocols offer a foundation for designing experiments that will further elucidate the therapeutic potential of this promising ALK5 inhibitor.
References
A Head-to-Head Comparison of TP0427736 Hydrochloride and Other Hair Loss Treatments: A Guide for Researchers and Drug Development Professionals
[Shanghai, China] – For researchers, scientists, and drug development professionals navigating the landscape of androgenetic alopecia (AGA) therapeutics, a comprehensive understanding of emerging and established treatments is paramount. This guide provides an objective, data-driven comparison of the novel ALK5 inhibitor, TP0427736 hydrochloride, with current mainstream hair loss therapies including 5-alpha-reductase inhibitors (finasteride, dutasteride), a potassium channel opener (minoxidil), low-level laser therapy (LLLT), and platelet-rich plasma (PRP). This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Executive Summary
This compound is a novel small molecule that targets the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of the hair follicle cycle. Preclinical data suggests its potential in prolonging the anagen (growth) phase of hair follicles. In contrast, established treatments like finasteride and dutasteride act by inhibiting the production of dihydrotestosterone (DHT), a primary driver of AGA. Minoxidil is thought to work through vasodilation and by modulating potassium channels, while LLLT and PRP are believed to stimulate hair growth through various mechanisms including increased cellular activity and the release of growth factors.
Due to the early stage of its development, clinical efficacy and safety data for this compound in humans are not yet publicly available. Therefore, this guide will focus on a detailed comparison of its mechanism of action with other treatments, alongside a comprehensive review of the clinical efficacy of the established therapies.
Mechanism of Action: A Comparative Overview
The diverse range of hair loss treatments is reflective of the complex signaling pathways that govern hair follicle cycling.
This compound: Targeting the TGF-β Pathway
5-Alpha-Reductase Inhibitors: Finasteride and Dutasteride
Finasteride and dutasteride are oral medications that competitively inhibit the 5-alpha-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[7][8] DHT is a key factor in the miniaturization of hair follicles in individuals with AGA.[8] Dutasteride is a more potent inhibitor as it blocks both type I and type II 5-alpha-reductase, while finasteride primarily inhibits the type II isoenzyme.[8] This leads to a more significant reduction in serum DHT levels with dutasteride compared to finasteride.[8]
Minoxidil: A Vasodilator and More
The exact mechanism of action of topical minoxidil is not fully understood. It is a potassium channel opener, which may lead to vasodilation and increased blood flow to the hair follicles.[9] It is also thought to stimulate the proliferation of dermal papilla cells and prolong the anagen phase of the hair cycle.
Low-Level Laser Therapy (LLLT): Photobiomodulation for Hair Growth
LLLT utilizes red light or near-infrared radiation to stimulate hair follicles.[10] The proposed mechanisms include increased production of ATP, modulation of inflammatory processes, and increased blood flow to the scalp.[10][11]
Platelet-Rich Plasma (PRP): Growth Factor Cocktail
PRP therapy involves injecting a concentration of a patient's own platelets into the scalp. Platelets are rich in various growth factors that are believed to promote hair growth by stimulating hair follicle stem cells and increasing angiogenesis.
Quantitative Data on Efficacy: A Head-to-Head Look at Established Treatments
While clinical data for this compound is not available, numerous studies have evaluated the efficacy of other hair loss treatments. The following tables summarize key quantitative findings from head-to-head clinical trials and meta-analyses.
| Treatment Comparison | Primary Efficacy Endpoint | Results | Reference(s) |
| Dutasteride (0.5 mg/day) vs. Finasteride (1 mg/day) | Change in total hair count at 24 weeks | Dutasteride showed a significantly greater increase in hair count compared to finasteride. | [8][12] |
| Investigator and panel photographic assessment | Dutasteride was rated as superior to finasteride in improving hair growth. | [13] | |
| Reduction in thin hair count | Dutasteride led to a more significant decrease in thin hairs compared to finasteride. | [8] | |
| Finasteride (1 mg/day) vs. Minoxidil (5% topical) | Clinical cure rate (increased hair intensity) at 12 months | Finasteride: 80%; Minoxidil: 52% (Finasteride was significantly more effective). | [14] |
| Patient self-assessment | Patients in the finasteride group reported higher satisfaction. | [15] | |
| LLLT vs. Sham Device | Change in terminal hair density at 16-26 weeks | LLLT devices demonstrated a statistically significant increase in hair density compared to sham devices. | [16][17][18] |
| Global assessment of hair growth | Mixed results, with some studies showing improvement and others not observing a significant difference in global appearance. | [16][18] | |
| PRP vs. Placebo/Control | Change in hair density (hairs/cm²) | Meta-analyses show a significant increase in hair density with PRP treatment compared to control. | [19][20][21] |
| Change in hair thickness | Some studies report a significant increase in hair thickness with PRP. | [19][20] |
Experimental Protocols: A Guide for Researchers
Detailed and reproducible experimental protocols are crucial for the evaluation of hair loss treatments. Below are outlines of key experimental methodologies.
In Vitro Assays
1. ALK5 Kinase Inhibition Assay (for this compound)
-
Objective: To determine the in vitro potency of a compound in inhibiting ALK5 kinase activity.
-
Methodology: A common method is a fluorescence polarization-based kinase binding assay. This involves a purified recombinant GST-ALK5 enzyme and a fluorescently labeled ATP-competitive inhibitor. The test compound's ability to displace the fluorescent probe is measured, allowing for the calculation of an IC50 value.
-
Key Reagents: Purified recombinant GST-ALK5, fluorescently labeled ATP-competitive inhibitor, assay buffer.
-
Instrumentation: Fluorescence polarization plate reader.
2. Smad2/3 Phosphorylation Assay
-
Objective: To assess the inhibition of TGF-β-induced Smad2/3 phosphorylation in a cellular context.
-
Methodology: A cell-based ELISA is a standard method. Cells (e.g., A549) are pre-incubated with the test compound and then stimulated with TGF-β1. Cell lysates are then analyzed using a sandwich ELISA with antibodies specific for phosphorylated Smad2/3.
-
Key Reagents: Cell line (e.g., A549), TGF-β1, lysis buffer, primary and secondary antibodies for phospho-Smad2/3, HRP substrate.
-
Instrumentation: ELISA plate reader.
3. Human Outer Root Sheath (HORS) Cell Proliferation Assay
-
Objective: To evaluate the effect of a compound on the proliferation of HORS cells.
-
Methodology: HORS cells are cultured and treated with varying concentrations of the test compound. Cell proliferation can be assessed using various methods, such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
-
Key Reagents: Primary HORS cells, cell culture medium, test compound, MTT reagent.
-
Instrumentation: Spectrophotometer.
In Vivo Murine Hair Growth Studies
1. Hair Depilation and Synchronization
-
Objective: To synchronize the hair cycle in mice to allow for controlled evaluation of hair growth-promoting agents.
-
Methodology: The dorsal skin of C57BL/6 mice (typically at 7 weeks of age, in the telogen phase) is depilated using a wax-resin mixture.[22] This induces a synchronized anagen phase.
-
Key Materials: C57BL/6 mice, wax-resin mixture, anesthetic.
2. Treatment Application and Monitoring
-
Objective: To apply the test compound and monitor its effect on hair growth.
-
Methodology: The test compound (e.g., topical solution of TP0427736) is applied daily to the depilated area. Hair growth is monitored and can be quantified by photography and digital image analysis of the pigmented area, as well as by histological analysis of skin biopsies to assess hair follicle morphology and stage.
-
Key Endpoints: Hair growth score, percentage of hair coverage, hair follicle length and number.
Clinical Trial Design for Androgenetic Alopecia
-
Objective: To evaluate the safety and efficacy of a novel treatment for AGA in humans.
-
Study Design: Typically a randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Adult males and/or females with a diagnosis of AGA (e.g., Norwood-Hamilton scale for men, Ludwig scale for women).
-
Primary Efficacy Endpoints:
-
Change from baseline in target area hair count (TAHC) at a specified time point (e.g., 24 or 48 weeks).
-
Patient self-assessment of hair growth.
-
-
Secondary Efficacy Endpoints:
-
Investigator assessment of hair growth using standardized photographic review.
-
Change in hair thickness.
-
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs.
Key Signaling Pathways in Hair Follicle Biology
A deep understanding of the molecular signaling that governs hair follicle cycling is essential for the development of targeted therapies.
Wnt/β-catenin Pathway: The Master Regulator of Hair Follicle Initiation and Growth
The Wnt/β-catenin pathway is crucial for the initiation of hair follicle development and for the activation of hair follicle stem cells to enter the anagen phase.[8]
BMP Signaling: A Key Player in Hair Follicle Quiescence
Bone Morphogenetic Protein (BMP) signaling is known to maintain hair follicle stem cells in a quiescent state (telogen). Inhibition of BMP signaling is a prerequisite for the transition to the anagen phase.
Conclusion and Future Directions
This compound represents a novel and targeted approach to the treatment of androgenetic alopecia by modulating the TGF-β signaling pathway. Its mechanism of action, which focuses on prolonging the anagen phase, is distinct from the androgen-blocking effects of 5-alpha-reductase inhibitors. While preclinical data are promising, the lack of clinical trial results makes a direct efficacy comparison with established treatments premature.
For researchers and drug development professionals, the continued exploration of novel pathways, such as the one targeted by TP0427736, is crucial for advancing the field of hair loss therapeutics. Head-to-head clinical trials with robust methodologies will be essential to definitively establish the comparative efficacy and safety of these emerging treatments. The provided experimental protocols and pathway diagrams serve as a foundational resource for the continued investigation and development of next-generation therapies for androgenetic alopecia.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sciencellonline.com [sciencellonline.com]
- 3. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 4. Establishment of Hair Cycle Animal Model with C57BL6 Mice [pifukezazhi.com]
- 5. Androgen Receptor Accelerates Premature Senescence of Human Dermal Papilla Cells in Association with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Control of hair growth and follicle size by VEGF-mediated angiogenesis. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Wnt5a Suppresses β-catenin Signaling during Hair Follicle Regeneration [medsci.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. synexagroup.com [synexagroup.com]
- 13. Smad1&5 but not Smad8 establish stem cell quiescence which is critical to transform the premature hair follicle during morphogenesis towards the postnatal state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Fibroblast Growth Factor 9 Induces Hair Follicle Cycle Transition via TGF-β/BMP/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Wnt/β-catenin signaling is involved in hair growth-promoting effect of 655-nm red light and LED in in vitro culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclic dermal BMP signaling regulates stem cell activation during hair regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGF induces proliferation of human hair follicle dermal papilla cells through VEGFR-2-mediated activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. VEGF165 induces differentiation of hair follicle stem cells into endothelial cells and plays a role in in vivo angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Control of hair growth and follicle size by VEGF-mediated angiogenesis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. Signaling Involved in Hair Follicle Morphogenesis and Development | MDPI [mdpi.com]
- 21. Pelage Pharmaceuticals Advances Clinical Program with First Patients Dosed in Phase 2 Study for Hair Loss and GV-Led $14M Series A-1 [prnewswire.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TP0427736 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of TP0427736 hydrochloride, a potent inhibitor of ALK5 kinase. While specific safety data sheets (SDS) should always be consulted for comprehensive guidance, this document outlines the fundamental procedures for managing this compound as laboratory waste.
Disposal of this compound
As with any chemical reagent, the disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following steps provide a general framework for proper disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed waste container. This container should be compatible with chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, weighing paper, and empty vials, must be treated as chemical waste. These items should be collected in a separate, puncture-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and labeled liquid waste container. Avoid mixing with other incompatible chemical wastes.
Step 2: Labeling and Storage
-
All waste containers must be accurately labeled with the full chemical name, "this compound," and any known hazard classifications.
-
Waste should be stored in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials, pending disposal.
Step 3: Professional Waste Disposal
-
The disposal of chemical waste is strictly regulated. It is imperative to use a licensed professional waste disposal service.
-
Never dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
Experimental Protocols and Safety Considerations
While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain, general laboratory safety precautions should be strictly adhered to when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Body Protection: A laboratory coat is required.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of ALK5 (Activin receptor-like kinase 5), a type I serine/threonine kinase receptor for the Transforming Growth Factor-beta (TGF-β) superfamily. By inhibiting ALK5, this compound prevents the phosphorylation of the downstream signaling molecules, Smad2 and Smad3. This inhibition blocks the canonical TGF-β signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Essential Safety and Operational Guide for Handling TP0427736 Hydrochloride
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling TP0427736 hydrochloride. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2459963-17-6
Hazard Identification and Safety Precautions
There are conflicting hazard classifications for this compound. Some suppliers do not classify the substance as hazardous according to the Globally Harmonized System (GHS)[3]. However, other sources indicate it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects. Given this discrepancy, a cautious approach is paramount. It is essential to handle the compound with care, adhering to stringent safety protocols.
Precautionary Statements:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate and dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Use the compound in a well-ventilated area or under a chemical fume hood.
-
Minimize dust generation and accumulation.
-
Ensure all containers are clearly labeled.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for the stock solution are -80°C for 6 months and -20°C for 1 month[2].
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don all recommended personal protective equipment before addressing the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated materials into a sealed, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, or as determined by your institution's safety protocols).
-
Dispose of Waste: Dispose of all waste materials according to institutional and local regulations for chemical waste.
Disposal:
-
Dispose of unused this compound and any contaminated waste through an approved waste disposal plant.
-
Do not allow the chemical to enter drains or waterways.
-
Collect any spillage to prevent environmental contamination.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound (Molecular Weight: 334.85 g/mol ) in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Cryogenic vials for storage
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM solution, 3.3485 mg of this compound is needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a fume hood.
-
Dissolve in DMSO: Add the weighed powder to a volumetric flask and add a portion of the DMSO. Vortex the solution until the powder is completely dissolved.
-
Adjust to final volume: Add DMSO to reach the final desired volume.
-
Aliquot and store: Aliquot the stock solution into cryogenic vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C[2].
In Vitro ALK5 Inhibition Assay Workflow
This is a general workflow for assessing the inhibitory activity of this compound on ALK5 in a cell-based assay by measuring the phosphorylation of its downstream target, SMAD2/3.
Cell Culture and Treatment:
-
Cell Seeding: Plate a suitable cell line (e.g., A549 cells) in appropriate multi-well plates and culture overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a designated period (e.g., 2 hours)[1]. Include a vehicle control (DMSO).
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for a specific duration (e.g., 1 hour) to induce SMAD2/3 phosphorylation[1].
Analysis of SMAD2/3 Phosphorylation:
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Quantify Protein: Determine the protein concentration of each lysate.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated SMAD2/3 and total SMAD2/3 using Western blotting or a specific ELISA kit.
Visualizations
TGF-β Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the point of inhibition by this compound. TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors (ALK5). Activated ALK5 phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound is a potent inhibitor of ALK5 kinase activity, thereby blocking this signaling cascade[1][2].
Caption: TGF-β signaling pathway and inhibition by this compound.
Workflow for Safe Handling and Disposal of this compound
This diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
